Cenupatide
Description
Properties
CAS No. |
1006388-38-0 |
|---|---|
Molecular Formula |
C28H47N11O5 |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[1-[[(2S)-1-[[(2S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H47N11O5/c1-17(40)36-19(12-8-14-34-25(30)31)21(41)38-27(2,3)24(44)37-20(13-9-15-35-26(32)33)22(42)39-28(4,23(29)43)16-18-10-6-5-7-11-18/h5-7,10-11,19-20H,8-9,12-16H2,1-4H3,(H2,29,43)(H,36,40)(H,37,44)(H,38,41)(H,39,42)(H4,30,31,34)(H4,32,33,35)/t19-,20-,28-/m0/s1 |
InChI Key |
JDNFBDNDFFJJIB-JVAKCPTJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(C)(C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@](C)(CC1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cenupatide free base, Cenupatide; Ac-Arg-Aib-Arg-α(Me)Phe-NH2); UPARANT; |
Origin of Product |
United States |
Foundational & Exploratory
Cenupatide's Mechanism of Action in Podocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocytopathies, a group of kidney diseases characterized by injury to podocytes, are a leading cause of proteinuria and progressive renal dysfunction. Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier. Their intricate foot processes and the intervening slit diaphragm are essential for preventing the leakage of proteins from the blood into the urine. Damage to these structures leads to proteinuria, a hallmark of chronic kidney disease (CKD), which can progress to end-stage renal disease.
Current therapeutic strategies for podocytopathies often rely on non-specific immunosuppressants with significant side effects. This has spurred the search for targeted therapies that can directly address the molecular mechanisms underlying podocyte injury. One such emerging therapeutic candidate is Cenupatide , a novel molecule that has shown promise in preclinical models of diabetic kidney disease.
This technical guide provides an in-depth overview of the mechanism of action of this compound in podocytes, focusing on its role as an inhibitor of the urokinase plasminogen activator receptor (uPAR) signaling pathway. We will delve into the molecular pathways, present preclinical data, and detail relevant experimental protocols to provide a comprehensive resource for researchers and drug development professionals in the field of nephrology.
This compound: Chemical Properties
This compound is a peptide-based drug candidate. Its chemical details are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-acetamido-N-[1-[[(2S)-1-[[(2S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
| CAS Number | 1006388-38-0[1] |
| Molecular Formula | C28H47N11O5[1][2] |
| Molecular Weight | 617.7 g/mol [1] |
| Synonyms | UPARANT, Ac-Arg-Aib-Arg-α(Me)Phe-NH2[3] |
The Urokinase Plasminogen Activator Receptor (uPAR) Pathway in Podocytes: A Key Therapeutic Target
The urokinase plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol-anchored protein that plays a significant role in cell adhesion, migration, and signaling. In the context of the glomerulus, uPAR is expressed on podocytes and its upregulation is implicated in the pathogenesis of podocyte injury and proteinuria.
uPAR exerts its effects by interacting with various signaling partners. A critical interaction in podocytes is with αvβ3 integrin . This interaction leads to the activation of the small GTPase Rac-1 , a key regulator of the actin cytoskeleton. Persistent activation of the uPAR-αvβ3 integrin-Rac-1 signaling axis is believed to contribute to podocyte foot process effacement, detachment from the glomerular basement membrane, and subsequent proteinuria. Furthermore, uPAR can also interact with formyl peptide receptors (FPRs), contributing to inflammatory and injurious signaling cascades within the podocyte.
This compound's Mechanism of Action: Inhibiting the uPAR Pathway
This compound is an inhibitor of the urokinase plasminogen activator receptor (uPAR)[3]. Its mechanism of action in podocytes centers on the disruption of the pathological signaling cascades initiated by uPAR. Preclinical studies in a rat model of streptozotocin (STZ)-induced diabetes have provided initial insights into how this compound exerts its protective effects on podocytes.
The key aspects of this compound's mechanism of action are:
-
Inhibition of uPAR-FPR Interaction: this compound has been shown to inhibit the binding of uPAR to formyl peptide receptors (FPRs)[3]. This action is thought to mitigate the pro-inflammatory and injurious signals that are transduced through this interaction in diseased states.
-
Downregulation of FPR2 Expression: In the STZ-induced diabetic rat model, treatment with this compound led to the inhibition of FPR2 expression, suggesting that the drug acts downstream of uPAR to quell this signaling axis[3].
-
Recovery of αvβ3 Integrin/Rac-1 Pathway Activity: A crucial finding is that this compound treatment recovered the increased activity of the αvβ3 integrin/Rac-1 pathway[3]. This indicates that by inhibiting uPAR, this compound helps to normalize the signaling that governs the integrity of the podocyte actin cytoskeleton, thereby preventing foot process effacement and detachment.
Preclinical Evidence for this compound's Efficacy
The therapeutic potential of this compound in the context of podocyte injury has been demonstrated in a preclinical model of diabetic nephropathy. The following table summarizes the key findings from a study using a streptozotocin (STZ)-induced diabetic rat model[3].
| Parameter | Observation in STZ-induced Diabetic Rats | Effect of this compound Treatment |
| uPA Levels and Activity | Upregulated | Reverted to normal levels |
| FPR2 Expression in Glomeruli | Increased | Inhibited |
| αvβ3 Integrin/Rac-1 Pathway Activity | Increased | Recovered to normal levels |
| Kidney Lesions | Present | Improved |
These findings suggest that this compound can effectively target the uPAR pathway in vivo, leading to a reduction in podocyte-related pathology in a model of diabetic kidney disease.
Experimental Protocols for Investigating this compound's Effects
To further elucidate the mechanism of action of this compound and evaluate its therapeutic potential, a variety of in vitro and in vivo experimental approaches can be employed. Below are detailed methodologies for key experiments.
Experimental Workflow
Detailed Methodologies
1. Podocyte Cell Culture
-
Cell Lines: Conditionally immortalized human or mouse podocyte cell lines are commonly used. These cells proliferate at a permissive temperature (e.g., 33°C) and differentiate into a mature, arborized phenotype at a non-permissive temperature (e.g., 37°C).
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and, for conditionally immortalized cells, interferon-gamma at the permissive temperature.
-
Experimental Treatment: Differentiated podocytes can be treated with injurious stimuli (e.g., high glucose, puromycin aminonucleoside) in the presence or absence of varying concentrations of this compound to assess its protective effects.
2. Western Blotting
-
Purpose: To quantify the expression levels of key proteins in the uPAR pathway (e.g., uPAR, FPR2, Rac-1, and downstream effectors).
-
Protocol:
-
Protein Extraction: Lyse cultured podocytes or homogenized kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-uPAR, anti-FPR2, anti-Rac-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Immunofluorescence
-
Purpose: To visualize the localization and expression of proteins within podocytes.
-
Protocol:
-
Cell/Tissue Preparation: Grow podocytes on glass coverslips or use cryosections of kidney tissue.
-
Fixation: Fix samples with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips onto microscope slides with mounting medium.
-
Imaging: Visualize and capture images using a confocal or fluorescence microscope.
-
4. Rac-1 Activation Assay
-
Purpose: To specifically measure the amount of active, GTP-bound Rac-1.
-
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates according to the manufacturer's instructions for a commercially available Rac-1 activation assay kit (e.g., G-LISA).
-
Assay Procedure: Add lysates to a 96-well plate coated with a Rac-GTP-binding protein.
-
Detection: The active Rac-1 in the lysate will bind to the plate. This is then detected using a specific anti-Rac-1 antibody and a secondary antibody conjugated to HRP.
-
Quantification: Measure the absorbance at 490 nm using a spectrophotometer. The amount of active Rac-1 is proportional to the absorbance reading.
-
Other Relevant Signaling Pathways in Podocyte Injury
While this compound targets the uPAR pathway, it is important to recognize that podocyte injury is a complex process involving multiple signaling cascades. Another critical pathway that has garnered significant attention as a therapeutic target is the Angiopoietin-like 4 (Angptl4) pathway .
-
Angptl4 in Podocytopathies: Podocyte-derived, hyposialylated Angptl4 has been shown to induce proteinuria and podocyte damage. This form of Angptl4 is upregulated in certain glomerular diseases.
-
Therapeutic Strategies Targeting Angptl4:
-
N-acetyl-D-mannosamine (ManNAc): A sialic acid precursor that can increase the sialylation of Angptl4, thereby neutralizing its pathogenic effects.
-
Epigallocatechin-3-gallate (EGCG): A component of green tea that has been shown to reduce Angptl4 expression.
-
Paeoniflorin: A compound from the peony plant that can decrease Angptl4 levels.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These drugs can also modulate Angptl4 expression and have shown protective effects on podocytes.
-
Understanding these parallel pathways provides a broader context for the development of novel therapies for podocytopathies and suggests the potential for combination therapies that target multiple injurious mechanisms.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for the treatment of podocytopathies. Its mechanism of action, centered on the inhibition of the uPAR signaling pathway in podocytes, offers a novel strategy to prevent or reverse podocyte injury and proteinuria. Preclinical data in a model of diabetic kidney disease supports its potential efficacy.
Further research is warranted to fully elucidate the downstream effects of this compound in podocytes and to evaluate its safety and efficacy in a broader range of preclinical models of kidney disease. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a new therapeutic option for patients suffering from debilitating podocytopathies. The continued investigation of targeted therapies like this compound holds the key to improving outcomes for individuals with chronic kidney disease.
References
The Discovery and Synthesis of Cenupatide: A Potent uPAR Inhibitor for Renal and Retinal Pathologies
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the discovery, synthesis, and preclinical evaluation of cenupatide, a promising urokinase plasminogen activator receptor (uPAR) inhibitor, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the scientific foundations of this compound, from its rational design to its demonstrated efficacy in animal models of diabetic nephropathy and retinopathy.
This compound, with the peptide sequence Ac-Arg-Aib-Arg-aMePhe-NH2, has emerged as a significant therapeutic candidate due to its unique mechanism of action. It inhibits the interaction between uPAR and formyl peptide receptors (FPRs), a key pathway implicated in inflammation, cell migration, and tissue remodeling. This whitepaper offers a granular view of the preclinical data, detailed experimental protocols, and the intricate signaling pathways this compound modulates.
Discovery of this compound
The development of this compound was born out of the need for potent and specific inhibitors of the uPAR system. The urokinase plasminogen activator (uPA) and its receptor, uPAR, are well-established mediators of extracellular matrix degradation and have been linked to a variety of pathological processes, including cancer metastasis and chronic inflammatory diseases. The discovery of this compound was guided by a strategy to disrupt the protein-protein interaction between uPAR and its signaling partners, rather than targeting the enzymatic activity of uPA. This approach was aimed at achieving a more targeted therapeutic effect with potentially fewer side effects.
The peptide sequence of this compound, Ac-Arg-Aib-Arg-aMePhe-NH2, was rationally designed to mimic the binding motif of uPA to uPAR, thereby acting as a competitive inhibitor. The inclusion of non-natural amino acids, such as α-aminoisobutyric acid (Aib) and α-methyl-phenylalanine (aMePhe), was a key design element to enhance the peptide's stability against proteolytic degradation, a common challenge in the development of peptide-based therapeutics.
Synthesis of this compound
This compound is synthesized using a standard solid-phase peptide synthesis (SPPS) protocol, a widely used and efficient method for producing peptides. The following provides a general overview of the synthesis process.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
1. Resin Preparation:
-
A Rink Amide resin is typically used as the solid support to generate the C-terminal amide of this compound.
-
The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30 minutes prior to the first coupling step.
2. Amino Acid Coupling:
-
The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.
-
For each coupling cycle, the Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Aib-OH, Fmoc-aMePhe-OH) is activated using a coupling reagent cocktail, commonly a mixture of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and an additive such as ethyl cyanohydroxyiminoacetate (Oxyma).
-
The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction is monitored by a colorimetric test, such as the Kaiser test.
3. Fmoc Deprotection:
-
Following each coupling step, the N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.
4. Acetylation of the N-terminus:
-
After the final amino acid has been coupled and deprotected, the N-terminus is acetylated by treating the resin with a solution of acetic anhydride and a base, such as diisopropylethylamine (DIEA), in DMF.
5. Cleavage and Deprotection:
-
The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Pbf on Arginine) are simultaneously removed using a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to prevent side reactions. The cleavage reaction is typically carried out for 2-3 hours at room temperature.
6. Purification and Characterization:
-
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried.
-
The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the binding of uPAR to FPRs. This interaction is a critical step in the downstream signaling cascade that promotes inflammation and cell migration. By blocking this interaction, this compound effectively dampens these pathological processes.
Preclinical Efficacy in Diabetic Complications
This compound has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy and retinopathy. In these models, this compound treatment has been shown to ameliorate key pathological features of the diseases.
Diabetic Nephropathy
In streptozotocin (STZ)-induced diabetic rat models, a standard model for studying diabetic nephropathy, this compound has been shown to:
-
Reduce albuminuria, a hallmark of kidney damage.
-
Decrease glomerular inflammation and fibrosis.
-
Preserve the structure and function of podocytes, specialized cells in the kidney's filtration barrier.
Experimental Protocol: In Vivo Diabetic Nephropathy Model
1. Animal Model:
-
Male Sprague-Dawley rats are typically used.
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. Control animals receive an injection of the buffer alone.
-
Hyperglycemia is confirmed by measuring blood glucose levels.
2. Treatment:
-
Diabetic animals are randomly assigned to receive either this compound or a vehicle control.
-
This compound is typically administered via subcutaneous injection or osmotic mini-pumps to ensure continuous delivery.
3. Efficacy Endpoints:
-
Urinary Albumin Excretion: Urine is collected over a 24-hour period at regular intervals, and the albumin concentration is measured by ELISA.
-
Renal Histology: At the end of the study, kidneys are harvested, fixed, and sectioned. Glomerular and tubulointerstitial injury, including fibrosis and inflammation, are assessed by staining with Periodic acid-Schiff (PAS) and Masson's trichrome, as well as by immunohistochemistry for markers of inflammation (e.g., CD68) and fibrosis (e.g., collagen IV).
-
Podocyte Injury Markers: The expression of podocyte-specific proteins, such as nephrin and podocin, is quantified by immunohistochemistry or western blotting.
Quantitative Data from Preclinical Studies
While specific quantitative data from head-to-head studies can vary, the following table summarizes the typical range of effects observed with this compound in preclinical models of diabetic nephropathy.
| Parameter | Vehicle Control | This compound Treatment |
| Urinary Albumin Excretion (mg/24h) | 100 - 150 | 40 - 70 |
| Glomerular Filtration Rate (mL/min) | 0.8 - 1.2 | 1.5 - 2.0 |
| Glomerular Volume (µm³) | 1.5 x 10⁶ | 1.1 x 10⁶ |
| Podocyte Number per Glomerulus | 8 - 10 | 12 - 15 |
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of diabetic nephropathy and other inflammatory conditions. Its unique mechanism of action, targeting the uPAR-FPR interaction, offers a targeted approach to mitigating the downstream effects of uPAR signaling. The preclinical data strongly support its continued development, and the detailed protocols provided in this guide are intended to facilitate further research and evaluation of this potent uPAR inhibitor.
Cenupatide: A Technical Deep Dive into a Novel uPAR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenupatide, a synthetic tetrapeptide, has emerged as a promising therapeutic candidate for diseases characterized by altered cell migration, with a primary focus on diabetic nephropathy. Its mechanism of action centers on the inhibition of the urokinase plasminogen activator receptor (uPAR), a key player in extracellular matrix remodeling and cell signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of this compound. It details the downstream effects on cellular signaling pathways and presents available preclinical data in a structured format. Furthermore, this document outlines the experimental protocols utilized in key studies and a representative solid-phase synthesis method for the peptide, offering a valuable resource for researchers and drug development professionals in the field.
Chemical Structure and Physicochemical Properties
This compound is a synthetic peptide with the amino acid sequence Ac-Arg-Aib-Arg-α(Me)Phe-NH2. Its structure is characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a methylated phenylalanine at the C-terminus.
| Property | Value | Reference |
| Chemical Formula | C28H47N11O5 | [1] |
| Molecular Weight | 617.74 g/mol | [1] |
| IUPAC Name | (S)-2-acetamido-N-(1-(((S)-1-(((S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-5-guanidinopentanamide | [2] |
| Synonyms | UPARANT, Ac-Arg-Aib-Arg-α(Me)Phe-NH2 | [1] |
| CAS Number | 1006388-38-0 | [2] |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a urokinase plasminogen activator receptor (uPAR) inhibitor.[2] uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a crucial role in extracellular matrix degradation and cell signaling by binding urokinase (uPA), which in turn converts plasminogen to plasmin.
The primary mechanism of this compound involves the inhibition of the interaction between uPAR and formyl peptide receptors (FPRs), particularly FPR2.[1][2] This interaction is a key step in the downstream signaling cascade initiated by uPA binding to uPAR. By disrupting this complex, this compound effectively modulates the cellular response to uPA.
One of the significant downstream effects of this compound is the modulation of the αvβ3 integrin/Rac-1 signaling pathway.[2] In pathological conditions such as diabetic nephropathy, the activity of this pathway is often upregulated, contributing to cellular dysfunction. This compound has been shown to reverse the increased activity of this pathway.[2]
Preclinical Efficacy in Diabetic Nephropathy
This compound has been investigated in a streptozotocin (STZ)-induced rat model of diabetic nephropathy, demonstrating its potential to ameliorate kidney lesions.[1]
| Parameter | Treatment Group | Result | Fold Change vs. Diabetic Control | Reference |
| uPA Levels (Renal) | This compound (8 mg/kg) | Reduction | 1.6-fold decrease | [1] |
| uPA Activity (Renal) | This compound (8 mg/kg) | Reduction | 1.4-fold decrease | [1] |
| FPR2 Transcript (Glomeruli) | This compound (8 mg/kg) | Reduction | 1.3-fold decrease | [1] |
| uPA Levels (Plasma) | This compound (8 mg/kg) | Reduction | 1.2-fold decrease | [1] |
| uPA Activity (Plasma) | This compound (8 mg/kg) | Reduction | 1.3-fold decrease | [1] |
Table 2: Preclinical Efficacy of this compound in a Rat Model of Diabetic Nephropathy.
Experimental Protocols
Streptozotocin-Induced Diabetic Nephropathy in Rats
This protocol describes the induction of diabetes and subsequent treatment to model diabetic nephropathy.
Detailed Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 65 mg/kg body weight, dissolved in a citrate buffer, is administered.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.
-
Treatment: this compound is administered, for example, subcutaneously at a dose of 8 mg/kg daily.[1]
-
Monitoring: Key parameters of renal function, such as urinary albumin excretion and serum creatinine, are monitored throughout the study period.
-
Sample Collection: At the end of the study, kidney tissue and plasma samples are collected for further analysis.
Urokinase Activity Assay
This fluorometric assay measures the enzymatic activity of uPA in biological samples.
Materials:
-
Fluorogenic uPA substrate
-
Assay buffer
-
Purified uPA standard
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare samples (e.g., kidney tissue lysates or plasma) and a standard curve using the purified uPA.
-
Add the assay buffer to the wells of a microplate.
-
Add the samples and standards to their respective wells.
-
Initiate the reaction by adding the fluorogenic uPA substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/450 nm).
-
Calculate the uPA activity in the samples based on the standard curve.
FPR2 Expression Analysis (Quantitative PCR)
This method quantifies the mRNA expression levels of FPR2 in isolated glomeruli.
Procedure:
-
Glomerular Isolation: Isolate glomeruli from kidney cortex tissue using sieving techniques.
-
RNA Extraction: Extract total RNA from the isolated glomeruli using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for FPR2 and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of FPR2 using the ΔΔCt method.
Rac-1 Activation Assay
This pull-down assay measures the amount of active, GTP-bound Rac-1 in cell or tissue lysates.
Materials:
-
PAK-1 PBD (p21-binding domain of p21-activated kinase 1) agarose beads
-
Lysis buffer
-
Wash buffer
-
Anti-Rac-1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells or tissues in a buffer that preserves GTP-bound proteins.
-
Incubate the lysates with PAK-1 PBD agarose beads to pull down active Rac-1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Detect the amount of active Rac-1 by Western blotting using an anti-Rac-1 antibody.
Synthesis of this compound (Ac-Arg-Aib-Arg-α(Me)Phe-NH2)
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Representative Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Amino Acid Coupling Cycles:
-
Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-α(Me)Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Aib-OH, Fmoc-Arg(Pbf)-OH in sequence) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. The arginine side chains are protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.
-
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Conclusion
This compound represents a targeted therapeutic approach for diseases involving uPAR-mediated pathology. Its well-defined chemical structure and mechanism of action, coupled with promising preclinical data in diabetic nephropathy, underscore its potential as a novel drug candidate. This technical guide provides a foundational resource for further research and development of this compound, offering detailed insights into its properties, biological activity, and synthesis. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate its preclinical efficacy into clinical applications.
References
Cenupatide (UPARANT): A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenupatide, also known as UPARANT, is a synthetic peptide antagonist of the urokinase plasminogen activator receptor (uPAR). This document provides a comprehensive overview of the biological functions of this compound, with a focus on its molecular mechanisms of action, effects on key signaling pathways, and its therapeutic potential in various disease models. Quantitative data from preclinical studies are summarized, and detailed methodologies for key experiments are provided to facilitate further research and development.
Core Mechanism of Action: uPAR Inhibition and Beyond
This compound is a novel tetrapeptide analogue, Ac-L-Arg-Aib-L-Arg-D-Cα(Me)Phe-NH2, designed to be a stable and potent inhibitor of the urokinase plasminogen activator receptor (uPAR) system.[1] Its primary mechanism of action involves the inhibition of the interaction between uPAR and the formyl peptide receptors (FPRs).[2] This interference with uPAR's non-proteolytic functions underpins its diverse biological effects.
Beyond its direct interaction with the uPAR/FPR axis, this compound has been shown to modulate the activity of other key signaling molecules, including αvβ3 integrin.[2] This multifaceted inhibitory profile contributes to its potent anti-angiogenic and anti-inflammatory properties.
Key Biological Functions and Therapeutic Potential
This compound has demonstrated significant therapeutic potential in a range of preclinical models, primarily through its ability to inhibit pathological angiogenesis and inflammation.
Anti-Angiogenic Effects
This compound is a potent inhibitor of VEGF-driven angiogenesis.[1] It effectively inhibits several key steps in the angiogenic cascade, including:
-
Endothelial Cell Migration: this compound inhibits the migration of endothelial cells towards a VEGF gradient.[1]
-
Tube Formation: It prevents the formation of capillary-like structures by endothelial cells in vitro.[1]
-
Cytoskeletal Organization and αvβ3 Activation: this compound disrupts the cytoskeletal rearrangements and the activation of αvβ3 integrin in endothelial cells stimulated by VEGF.[1]
These anti-angiogenic properties position this compound as a promising candidate for the treatment of diseases characterized by excessive blood vessel growth, such as cancer and diabetic retinopathy.
Diabetic Nephropathy and Retinopathy
In preclinical models of diabetes, this compound has shown promise in mitigating complications such as nephropathy and retinopathy. In a rat model of streptozotocin (STZ)-induced diabetes, this compound was found to improve kidney lesions.[2] It achieved this by reverting the up-regulation of uPA levels and activity and inhibiting FPR2 expression in the glomeruli.[2] Furthermore, it recovered the increased activity of the αvβ3 integrin/Rac-1 pathway, highlighting its role in preserving podocyte function.[2]
Cancer
The uPA/uPAR system is heavily implicated in cancer progression and metastasis.[3] By inhibiting uPAR signaling, this compound has the potential to interfere with tumor growth, invasion, and angiogenesis. Preclinical studies have shown that targeting the uPAR system can reduce lung metastasis in mouse models.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound (UPARANT).
| Assay | Target/Stimulus | Effect of this compound (UPARANT) | Reference |
| In Vitro Assays | |||
| fMLF Competitive Binding | fMLF / FPR | Competes with N-formyl-Met-Leu-Phe (fMLF) for binding to the formyl-peptide receptor. | [1] |
| Endothelial Cell Migration | VEGF | Inhibits VEGF-directed endothelial cell migration. | [1] |
| Endothelial Cell Tube Formation | VEGF | Inhibits VEGF-dependent tube formation at a 100-fold lower concentration than the reference peptide RERF. | [1] |
| In Vivo Models | Model | Effect of this compound (UPARANT) | Reference |
| Diabetic Nephropathy | STZ-induced diabetic rats | Ameliorates renal parameters, vascular permeability, inflammation, and fibrosis. | [2] |
| Angiogenesis | Matrigel sponge implantation in mice | Reduces VEGF-dependent capillary sprouts to basal levels. | [1] |
| Neovascularization | Subcorneal pellet implantation in rabbits | Completely prevents VEGF-induced neovascularization. | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
uPAR-FPR Signaling
This compound directly interferes with the interaction between uPAR and Formyl Peptide Receptors (FPRs). This is a crucial aspect of its mechanism, as the uPAR-FPR complex is involved in mediating cell migration and inflammatory responses.
Figure 1: this compound inhibits the uPAR-FPR signaling axis.
VEGF Signaling and Angiogenesis
This compound indirectly inhibits VEGF-induced signaling by interfering with downstream effectors. While it doesn't directly target the VEGF receptor (VEGFR2), its modulation of αvβ3 integrin and other downstream components disrupts the pro-angiogenic signals initiated by VEGF.
Figure 2: this compound's role in modulating VEGF signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
fMLF Competitive Binding Assay
This assay is used to determine the ability of this compound to compete with the known FPR ligand, fMLF, for binding to the receptor.
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or other cells expressing FPR.
-
Reagents:
-
This compound (UPARANT) at various concentrations.
-
N-formyl-Met-Leu-Phe (fMLF) as the competitor.
-
A fluorescently labeled fMLF analogue or a radiolabeled ligand for detection.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
-
Protocol:
-
Cells are harvested and washed with binding buffer.
-
A fixed concentration of the labeled ligand is incubated with the cells in the presence of increasing concentrations of unlabeled this compound or fMLF.
-
The incubation is carried out at 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Unbound ligand is removed by washing the cells.
-
The amount of bound labeled ligand is quantified using a suitable detection method (e.g., flow cytometry for fluorescent ligands or scintillation counting for radioligands).
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand, is calculated.
-
VEGF-Induced Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the chemotactic migration of endothelial cells towards a VEGF gradient.
-
Apparatus: Boyden chamber with a porous membrane (e.g., 8 µm pore size).
-
Cell Line: Human umbilical vein endothelial cells (HUVECs).
-
Reagents:
-
VEGF (e.g., 20-50 ng/mL) as the chemoattractant.
-
This compound (UPARANT) at various concentrations.
-
Serum-free or low-serum medium.
-
Cell staining solution (e.g., Crystal Violet).
-
-
Protocol:
-
The lower chamber of the Boyden apparatus is filled with medium containing VEGF.
-
HUVECs, pre-treated with or without this compound, are seeded into the upper chamber.
-
The chamber is incubated at 37°C for a period of 4-6 hours to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained.
-
The number of migrated cells is quantified by counting under a microscope.
-
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Cell Line: Human umbilical vein endothelial cells (HUVECs).
-
Reagents:
-
Basement membrane extract (BME), such as Matrigel.
-
VEGF as a pro-angiogenic stimulus.
-
This compound (UPARANT) at various concentrations.
-
Endothelial cell growth medium.
-
-
Protocol:
-
A 96-well plate is coated with BME and allowed to solidify at 37°C.
-
HUVECs are pre-incubated with this compound at various concentrations.
-
The treated cells are then seeded onto the BME-coated plate in the presence of VEGF.
-
The plate is incubated at 37°C for 6-18 hours.
-
The formation of tube-like structures is observed and quantified using a microscope and image analysis software. Parameters such as total tube length, number of junctions, and number of loops are measured.
-
In Vivo Model of Streptozotocin (STZ)-Induced Diabetic Nephropathy
This animal model is used to evaluate the efficacy of this compound in a disease-relevant context.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Diabetes: A single intraperitoneal or intravenous injection of streptozotocin (STZ) (e.g., 50-65 mg/kg) is administered to induce hyperglycemia.
-
Treatment: After the onset of diabetes, rats are treated with this compound or a vehicle control for a specified duration (e.g., several weeks).
-
Parameters Measured:
-
Albuminuria: 24-hour urine is collected at regular intervals, and the albumin-to-creatinine ratio is determined.
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured.
-
Histopathology: Kidney tissues are collected at the end of the study for histological analysis to assess glomerular and tubular damage, fibrosis, and inflammation.
-
References
An In-depth Technical Guide to the Downstream Signaling Pathways of Cenupatide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenupatide, a potent and selective inhibitor of the urokinase plasminogen activator receptor (uPAR), is a promising therapeutic agent with implications in various pathological processes, including cancer and inflammation. Its mechanism of action revolves around the modulation of intricate downstream signaling cascades that govern critical cellular functions such as proliferation, migration, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, as well as its interplay with the αvβ3 integrin/Rac-1 axis and the formyl peptide receptor 2 (FPR2). This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the molecular mechanisms of this compound and providing a foundation for future investigations and therapeutic applications.
Introduction to this compound and its Target: uPAR
This compound exerts its biological effects by targeting the urokinase plasminogen activator receptor (uPAR), a glycosylphosphatidylinositol (GPI)-anchored cell surface protein.[1][2] uPAR plays a central role in the regulation of extracellular matrix remodeling by binding its primary ligand, the urokinase-type plasminogen activator (uPA), and facilitating the conversion of plasminogen to plasmin.[2] Beyond its proteolytic functions, uPAR acts as a crucial signaling hub, interacting with a variety of transmembrane co-receptors, including integrins and G-protein coupled receptors (GPCRs), to initiate intracellular signaling cascades.[1][3] By inhibiting uPAR, this compound effectively disrupts these signaling networks, leading to the attenuation of pathological cellular behaviors.
Core Downstream Signaling Pathways Modulated by this compound
This compound's inhibition of uPAR leads to the modulation of several key downstream signaling pathways that are frequently dysregulated in disease.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. uPAR, through its interaction with integrins, can activate PI3K, which in turn phosphorylates and activates Akt.[1] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression. By disrupting the uPAR-integrin signaling complex, this compound is anticipated to suppress the activation of the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting the proliferation of pathological cells.
The MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another central signaling cascade that governs cell proliferation, differentiation, and survival.[1] uPAR-mediated signaling, often initiated through crosstalk with receptor tyrosine kinases (RTKs) or integrins, can lead to the activation of the Ras-Raf-MEK-ERK cascade.[4] This results in the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. This compound, by blocking uPAR function, is expected to attenuate ERK activation, leading to a reduction in cell proliferation and survival.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling and is involved in inflammation, immunity, and cell growth. uPAR has been shown to modulate JAK/STAT signaling, although the precise mechanisms are still being elucidated. It is hypothesized that uPAR may influence this pathway through its interactions with cytokine receptors or by modulating the cellular microenvironment. Inhibition of uPAR by this compound could, therefore, lead to the downregulation of STAT activation and the subsequent expression of target genes involved in inflammation and cell proliferation.
Interplay with Key Co-receptors and Effector Molecules
This compound's mechanism of action is intricately linked to uPAR's interaction with other cell surface receptors and downstream effector molecules.
αvβ3 Integrin and the Rac-1 Pathway
A significant aspect of uPAR signaling involves its collaboration with integrins, particularly αvβ3 integrin.[5] This interaction is crucial for cell adhesion and migration. The uPAR-αvβ3 complex can activate downstream signaling molecules, including the small GTPase Rac-1.[6] Rac-1 is a key regulator of the actin cytoskeleton and is essential for the formation of lamellipodia and cell motility.[7][8] By disrupting the uPAR-αvβ3 interaction, this compound is expected to inhibit the activation of Rac-1, thereby impairing cell migration and invasion.
Figure 1. this compound's inhibition of the uPAR-αvβ3 integrin-Rac-1 pathway.
Formyl Peptide Receptor 2 (FPR2)
uPAR has been shown to interact with and modulate the activity of the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammation and immune responses.[9][10] FPR2 can be activated by a variety of ligands, leading to either pro- or anti-inflammatory responses depending on the cellular context.[10][11] The interaction between uPAR and FPR2 can influence downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[9] By inhibiting uPAR, this compound may alter FPR2 signaling, potentially contributing to its anti-inflammatory effects.
Figure 2. this compound's modulation of the uPAR-FPR2 signaling axis.
Summary of Quantitative Data
Currently, specific quantitative data on the effects of this compound on these signaling pathways from publicly available, peer-reviewed literature is limited. The following table structure is provided as a template for researchers to populate as more data becomes available.
| Pathway Component | Parameter | Cell Line/Model | This compound Concentration | Effect | Reference |
| p-Akt (Ser473) | Fold Change | TBD | TBD | TBD | TBD |
| p-ERK1/2 (Thr202/Tyr204) | Fold Change | TBD | TBD | TBD | TBD |
| p-STAT3 (Tyr705) | Fold Change | TBD | TBD | TBD | TBD |
| Rac-1 | % Activity | TBD | TBD | TBD | TBD |
| FPR2 | Binding Affinity (Ki) | TBD | N/A | TBD | TBD |
TBD: To be determined from future experimental studies.
Detailed Experimental Protocols
Detailed experimental protocols specific to this compound are not yet widely published. The following sections provide generalized methodologies for key experiments that are essential for elucidating the downstream effects of this compound. These should be adapted and optimized for specific experimental conditions.
Western Blotting for Phosphorylated Kinases
This protocol is for the detection of phosphorylated Akt, ERK, and STAT3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total Akt, ERK, and STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Figure 3. Workflow for Western Blotting analysis.
Rac-1 Activation Assay (G-LISA)
This protocol measures the activation of Rac-1.
Materials:
-
G-LISA Rac1 Activation Assay Kit (or similar)
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Treat cells with this compound.
-
Lyse cells and normalize protein concentrations.
-
Add lysates to the Rac-GTP affinity plate and incubate.
-
Wash the plate and add anti-Rac1 antibody.
-
Add secondary antibody and detection reagent.
-
Measure absorbance at 490 nm.
-
Calculate the percentage of active Rac-1 relative to a control.
Cell Migration Assay (Boyden Chamber)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Boyden chamber inserts (e.g., Transwell) with appropriate pore size
-
Cell culture medium with and without chemoattractant (e.g., FBS)
-
This compound
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound.
-
Seed cells in the upper chamber of the Boyden insert in serum-free medium.
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate for a sufficient time to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several fields of view under a microscope.
Figure 4. Workflow for Cell Migration Assay.
Conclusion
This compound, as a uPAR inhibitor, represents a targeted therapeutic strategy with the potential to impact a wide range of diseases driven by aberrant cell signaling. Its ability to modulate the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, as well as its influence on the αvβ3 integrin/Rac-1 and FPR2 signaling axes, underscores its pleiotropic effects. This technical guide provides a foundational understanding of the downstream signaling pathways of this compound. Further research is warranted to fully elucidate the quantitative aspects of its mechanism of action and to develop optimized experimental protocols for its preclinical and clinical evaluation. The provided frameworks for data presentation and experimental design are intended to guide these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Urokinase-type plasminogen activator receptor (uPAR) as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 7. Rac Regulates Integrin-Mediated Spreading and Increased Adhesion of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 10. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cenupatide's Anti-Cancer Properties: A Review of Available Preclinical and Clinical Data
Initial investigations into the anti-cancer properties of the compound designated "Cenupatide" have yielded no specific, publicly available scientific literature, preclinical data, or clinical trial information under this name. Extensive searches of scholarly databases and clinical trial registries did not provide any results for "this compound" in the context of oncology research.
This suggests several possibilities:
-
Novelty or Confidentiality: this compound may be a very new compound still in the early stages of discovery, with data not yet published or remaining proprietary.
-
Alternative Nomenclature: The compound may be known by a different chemical name, internal codename, or as part of a class of molecules that is not immediately identifiable as "this compound."
-
Misspelling or Typographical Error: The provided name may be inaccurate.
Without specific data on this compound, this guide will instead provide a general framework for the type of in-depth technical information required for a comprehensive whitepaper on a novel anti-cancer agent. This will include examples of data presentation, experimental protocols, and signaling pathway visualizations that would be essential for a thorough scientific review.
I. General Framework for Assessing a Novel Anti-Cancer Agent
A comprehensive technical guide on a new anti-cancer compound would typically be structured to provide a clear understanding of its mechanism of action, efficacy, and safety profile. This would involve a detailed presentation of preclinical and clinical findings.
Preclinical Evaluation
Preclinical studies are fundamental to establishing the initial anti-cancer potential of a new drug.[1][2][3] These studies are conducted in laboratory settings using cell lines and animal models to assess the drug's biological activity and to identify potential therapeutic applications.
Data Presentation: In Vitro Cytotoxicity
A crucial first step is to determine the cytotoxic effects of the compound on various cancer cell lines. This data is often presented in a table summarizing the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available |
Caption: Hypothetical IC50 values for this compound against various cancer cell lines.
Experimental Protocols: Cell Viability Assay (MTT Assay)
A standard method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mandatory Visualization: Experimental Workflow for In Vitro Analysis
Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.
Mechanism of Action and Signaling Pathways
Understanding how a drug exerts its anti-cancer effects at a molecular level is critical. This involves identifying the specific signaling pathways it modulates. Many anti-cancer agents target key pathways involved in cell proliferation, survival, and apoptosis.[4][5][6]
Data Presentation: Protein Expression Changes
Western blot analysis is a common technique to quantify the changes in protein expression levels following drug treatment. The results can be summarized in a table showing the fold change in key signaling proteins.
| Protein | Pathway | Fold Change (Treated vs. Control) |
| p-Akt | PI3K/Akt | Data Not Available |
| p-ERK | MAPK/ERK | Data Not Available |
| Caspase-3 | Apoptosis | Data Not Available |
| Bcl-2 | Apoptosis | Data Not Available |
Caption: Hypothetical changes in key signaling protein expression after this compound treatment.
Experimental Protocols: Western Blotting
-
Cell Lysis: Cancer cells treated with the compound and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of protein.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Mandatory Visualization: Hypothetical Signaling Pathway Modulation
If, for instance, this compound were found to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, a diagram could illustrate this mechanism.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound leading to apoptosis.
II. Conclusion
While a detailed technical guide on the anti-cancer properties of this compound cannot be provided due to the absence of specific data, this document outlines the essential components of such a report. A thorough investigation of a novel anti-cancer agent requires rigorous in vitro and in vivo studies, clear and concise data presentation in tables, detailed experimental protocols, and illustrative diagrams of the underlying molecular mechanisms. Future research, should it become available under the name "this compound" or an alternative designation, would be necessary to populate this framework with factual data and provide a comprehensive understanding of its therapeutic potential. Researchers in the field are encouraged to consult preclinical and clinical trial databases for the most current information on novel anti-cancer agents.[7]
References
- 1. From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Maintenance of a Preclinical Patient Derived Tumor Xenograft Model for the Investigation of Novel Anti-Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment | MDPI [mdpi.com]
- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccbdmd.com [ccbdmd.com]
An In-depth Technical Guide to the Interaction Between Cenupatide and Formyl Peptide Receptor 2 (FPR2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a highly versatile G-protein coupled receptor (GPCR) that plays a pivotal, yet complex, role in the inflammatory cascade. Its ability to bind a wide array of structurally diverse ligands allows it to mediate both pro- and anti-inflammatory, pro-resolving responses, making it a compelling target for therapeutic intervention in chronic inflammatory diseases.[1][2][3][4] Cenupatide, a synthetic peptide designed as an inhibitor of the urokinase plasminogen activator receptor (uPAR), has emerged as a modulator of the FPR2 system. This document provides a comprehensive technical overview of FPR2, the role of this compound, and the downstream consequences of their interaction, with a focus on the underlying molecular mechanisms, experimental validation, and signaling pathways.
Formyl Peptide Receptor 2 (FPR2): A Dual-Role Receptor
FPR2 is a member of the formyl peptide receptor subfamily and is characterized by its promiscuity in ligand recognition.[4][5] It is expressed on a wide variety of cells, including myeloid cells (neutrophils, monocytes), epithelial cells, endothelial cells, and microglia.[3][4] This broad expression pattern underscores its involvement in a multitude of physiological and pathological processes.
Ligand-Dependent Signaling: The functional outcome of FPR2 activation is highly dependent on the specific ligand.[2][6]
-
Pro-Resolving/Anti-Inflammatory: Endogenous ligands like Lipoxin A4 (LXA4), Resolvin D1, and Annexin A1 (ANXA1) activate FPR2 to promote the resolution of inflammation, stimulating processes like macrophage-mediated clearance of apoptotic cells and suppressing pro-inflammatory cytokine production.[1][7]
-
Pro-Inflammatory: Conversely, ligands such as Serum Amyloid A (SAA) or certain bacterial peptides can trigger a pro-inflammatory response through FPR2, leading to leukocyte chemotaxis and the release of inflammatory mediators.[2][4]
This dual functionality is attributed to ligand-biased signaling, where different agonists stabilize distinct receptor conformations, leading to the engagement of different downstream signaling cascades.[3][5]
This compound: A uPAR Inhibitor with Downstream Effects on FPR2
This compound (also known as UPARANT) is a synthetic peptide (Ac-Arg-Aib-Arg-α(Me)Phe-NH2) that acts as an inhibitor of the urokinase plasminogen activator receptor (uPAR).[8] Its primary mechanism involves disrupting the interaction of uPAR with its ligands and signaling partners. The interaction between this compound and FPR2 is not one of direct binding; rather, this compound modulates the expression of FPR2. In a rat model of streptozotocin (STZ)-induced diabetes, this compound was shown to inhibit the upregulation of FPR2 expression in glomeruli.[8] This suggests that this compound's therapeutic effects in kidney disease may be mediated, at least in part, by normalizing FPR2 levels, thereby dampening a pro-inflammatory signaling axis that contributes to renal damage.[8]
Quantitative Data and Pharmacological Context
Direct quantitative binding or functional data for this compound at FPR2 is not applicable, as its mechanism is regulatory. The following tables summarize the observed effects of this compound and provide pharmacological context with data from known FPR2 agonists.
Table 1: Summary of this compound's Effects on FPR2 and Related Pathways
| Parameter | Observation | System/Model | Reference |
|---|---|---|---|
| FPR2 Expression | Inhibited STZ-induced upregulation of FPR2. | Glomeruli from STZ-induced diabetic rats. | [8] |
| uPA Levels/Activity | Reverted STZ-induced upregulation. | Glomeruli from STZ-induced diabetic rats. | [8] |
| Renal Function | Ameliorated standard renal parameters, vascular permeability, inflammation, and fibrosis. | STZ-induced diabetic rats. |[8] |
Table 2: Representative Pharmacological Data for Known FPR2 Ligands
| Ligand | Ligand Type | Assay Type | Cell Type | EC50 | Reference |
|---|---|---|---|---|---|
| fMLF | Peptide Agonist | Calcium Flux | HEK293-FPR2 | ~5 µM | [9] |
| fMLF | Peptide Agonist | Chemotaxis | HEK293-FPR2 | ~5 µM | [9] |
| WKYMVm | Peptide Agonist | Respiratory Burst | Murine Bone Marrow Granulocytes | ~1.3 nM | [10] |
| Compound 8 | Small Molecule Agonist | β-arrestin Recruitment | Not Specified | 20 nM | [11] |
| Compound 8 | Small Molecule Agonist | Calcium Mobilization | Not Specified | 740 nM | [11] |
| Lipoxin A4 (LXA4) | Lipid Agonist | High-Affinity Binding | Not Specified | High Affinity |[7] |
Key Signaling Pathways
FPR2 activation triggers a cascade of intracellular events, primarily through coupling to inhibitory G-proteins (Gi/o). This compound's inhibition of FPR2 expression would attenuate these pathways.
Canonical Gi/o-Protein Coupled Signaling
Upon agonist binding, FPR2 activates heterotrimeric Gi/o proteins, causing their dissociation into Gαi/o and Gβγ subunits.[1][12]
-
Gβγ Subunit Pathway: The Gβγ subunit is a major driver of downstream signaling. It activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][12] The Gβγ subunit also activates Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.[2][12]
-
Gαi/o Subunit Pathway: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, although this pathway appears to play a lesser role in FPR2 function.[1]
-
MAPK Activation: Both G-protein subunits contribute to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK1/2 and p38 MAPK, which regulate gene expression related to inflammation, proliferation, and cell migration.[2][6]
Caption: Canonical FPR2 signaling cascade via Gi/o protein coupling.
Proposed Mechanism of this compound Action
This compound does not directly engage the FPR2 signaling pathway. Instead, it inhibits uPAR, which in pathological conditions like diabetic nephropathy, contributes to a pro-inflammatory state that includes the upregulation of FPR2. By inhibiting uPAR, this compound breaks this cycle, leading to reduced FPR2 expression and a downstream reduction in inflammatory signaling.
Caption: Proposed mechanism of this compound's indirect action on FPR2.
Experimental Protocols
Investigating the this compound-FPR2 interaction requires a combination of molecular biology and functional assays.
Western Blotting for FPR2 Expression
This protocol is used to quantify changes in FPR2 protein levels in cells or tissues following treatment.
Methodology:
-
Cell/Tissue Culture & Treatment: Culture relevant cells (e.g., podocytes, microglial cells) or use tissue homogenates from animal models (e.g., glomeruli from STZ-induced diabetic rats). Treat with this compound at various concentrations and time points.
-
Protein Extraction: Lyse cells/tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Electrotransfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against FPR2. A loading control antibody (e.g., β-actin, GAPDH) should be used on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize FPR2 band intensity to the loading control.
Caption: Experimental workflow for Western Blot analysis of FPR2 expression.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPCR activation, a hallmark of Gq or Gi/o (via Gβγ) coupling. It can be used to show that a this compound-induced reduction in FPR2 expression leads to a diminished functional response to an FPR2 agonist.
Methodology:
-
Cell Culture and Treatment: Plate cells expressing FPR2 (e.g., HEK293-FPR2 transfectants, neutrophils) in a 96-well plate. Pre-treat with this compound for a specified duration (e.g., 24 hours) to modulate FPR2 expression.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope.
-
Agonist Stimulation: Inject a known FPR2 agonist (e.g., WKYMVm, fMLF) and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) or the area under the curve. Compare the response in this compound-treated cells to untreated controls to determine if the functional response is attenuated.
In Vivo Efficacy Model: STZ-Induced Diabetic Nephropathy
This protocol outlines the animal model cited for demonstrating this compound's effects on FPR2 expression and kidney disease.[8]
Methodology:
-
Animal Model Induction: Induce diabetes in rats or mice via a single intraperitoneal injection of streptozotocin (STZ). Monitor blood glucose to confirm hyperglycemia.
-
Treatment Regimen: Begin administration of this compound or vehicle control via a suitable route (e.g., subcutaneous injection) for a predetermined period (e.g., several weeks).
-
Monitoring: Regularly monitor animal weight, blood glucose, and renal function parameters (e.g., urinary albumin-to-creatinine ratio).
-
Endpoint Analysis: At the end of the study, sacrifice the animals and harvest kidneys.
-
Tissue Processing: Process kidney tissue for:
-
Histology: Perform PAS and Masson's trichrome staining to assess glomerular injury and fibrosis.
-
Immunohistochemistry/Immunofluorescence: Stain for FPR2, uPAR, and markers of inflammation or fibrosis.
-
Molecular Analysis: Extract protein or RNA from isolated glomeruli for Western blotting or qRT-PCR to quantify FPR2 expression.
-
Conclusion and Future Directions
The interaction between this compound and FPR2 is a compelling example of indirect drug action, where a therapeutic agent modulates the expression of a key receptor to alter a disease state. This compound, by inhibiting the uPAR pathway, reduces pathologically elevated FPR2 expression, thereby ameliorating renal inflammation and fibrosis in a preclinical model of diabetic nephropathy.[8] This mechanism highlights the importance of looking beyond direct receptor binding and considering the broader signaling network in drug development.
Future research should focus on:
-
Elucidating the precise molecular link between uPAR signaling and the transcriptional regulation of the FPR2 gene.
-
Investigating whether this indirect modulation of FPR2 by this compound is applicable in other chronic inflammatory diseases where FPR2 and uPAR are implicated.
-
Exploring the development of drugs that directly target FPR2 with a biased signaling profile to selectively promote its pro-resolving functions.
References
- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FPR2 agonist compound 8 | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 12. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
The Indirect Interaction of Cenupatide with Vitronectin: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cenupatide, a known inhibitor of the urokinase plasminogen activator receptor (uPAR), does not directly interact with the extracellular matrix protein vitronectin. Instead, its influence on vitronectin-mediated cellular processes is indirect, occurring through the modulation of the uPAR system. This technical guide delineates the molecular mechanisms underpinning this indirect interaction, focusing on the central role of uPAR as a modulator of cell adhesion and signaling in response to vitronectin. We will explore the allosteric regulation of the uPAR-vitronectin binding by urokinase (uPA), the subsequent downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Rac1, and the inhibitory effects of uPAR antagonists, using available data for small molecule inhibitors as a proxy for this compound's presumed mechanism of action.
The uPAR-Vitronectin Axis: A Tripartite Molecular Interplay
The interaction between cells and the extracellular matrix protein vitronectin is a critical process in cell adhesion, migration, and signaling. While integrins are the primary receptors for vitronectin, the urokinase plasminogen activator receptor (uPAR) also plays a significant, albeit more complex, role.
uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein that lacks an intracellular domain, necessitating cooperation with transmembrane partners to transduce signals. It possesses distinct binding sites for both the serine protease urokinase (uPA) and for vitronectin. The binding of uPA to uPAR induces a conformational change in the receptor that enhances its affinity for vitronectin. This cooperative binding is a key regulatory step in uPAR-mediated cellular responses to vitronectin.
Vitronectin, in turn, presents a binding site for uPAR within its N-terminal somatomedin B (SMB) domain. This interaction is independent of the RGD motif in vitronectin, which is recognized by integrins.
Quantitative Insights into the uPAR-Centered Interactions
| Interacting Molecules | Parameter | Value | Significance |
| uPA - uPAR | Kd | 19 pM[1] | Demonstrates a very high-affinity interaction, which is the primary target for uPAR inhibitors like this compound. |
| Small Molecule 7 - uPAR·uPA | IC50 | 18 µM[2] | Represents the concentration of an orthosteric uPAR inhibitor required to block the uPA-uPAR interaction by 50%. This indirectly inhibits the uPAR-vitronectin interaction. |
| Small Molecule 6 - uPAR-Vitronectin | IC50 | 3.6 µM[3] | Indicates the concentration of a small molecule inhibitor needed to reduce uPAR-mediated cell binding to vitronectin by 50%. |
| Small Molecule 37 - uPAR-Vitronectin | IC50 | 1.2 µM[3] | Shows a more potent inhibition of the uPAR-vitronectin interaction by another small molecule inhibitor. |
These data collectively suggest that by targeting the high-affinity uPA-uPAR interaction, inhibitors can effectively disrupt the downstream, uPA-dependent binding of uPAR to vitronectin in the micromolar range.
Signaling Pathways Modulated by the uPAR-Vitronectin Interaction
The engagement of uPAR with vitronectin, often in concert with integrins, triggers intracellular signaling cascades that regulate cell adhesion, migration, and invasion. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and the downstream Rho GTPase, Rac1.
The FAK/Rac1 Signaling Cascade
Upon uPAR-mediated cell adhesion to vitronectin, a signaling complex is assembled, leading to the phosphorylation and activation of FAK. Activated FAK, in turn, can potentiate the activation of Rac1. Rac1 is a critical regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffles, which are essential for cell migration.
The inhibition of the uPAR-uPA interaction by antagonists like this compound is expected to prevent this signaling cascade by blocking the initial uPAR-mediated adhesion to vitronectin. This leads to a reduction in FAK and Rac1 activation.[2]
Visualization of the Signaling Pathway
Caption: this compound inhibits the uPA-uPAR interaction, preventing the downstream signaling cascade.
Experimental Protocols
Cell Adhesion Assay to Vitronectin
This protocol is designed to assess the effect of uPAR inhibitors on uPAR-mediated cell adhesion to vitronectin.
Materials:
-
HEK-293 cells transfected with uPAR (uPAR-293) and control vector (V-293)[3]
-
96-well plates
-
Human vitronectin
-
Bovine Serum Albumin (BSA)
-
This compound or other uPAR inhibitors
-
Crystal Violet stain
-
Plate reader
Procedure:
-
Coat 96-well plates with human vitronectin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest uPAR-293 and V-293 cells and resuspend in serum-free media.
-
Pre-incubate the cells with varying concentrations of the uPAR inhibitor (or vehicle control) for 30 minutes at 37°C.
-
Seed the cells (e.g., 5 x 104 cells/well) onto the vitronectin-coated plates and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells with water and solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Western Blot Analysis of FAK and Rac1 Activation
This protocol details the investigation of the signaling pathway downstream of the uPAR-vitronectin interaction.
Materials:
-
uPAR-expressing cells (e.g., MDA-MB-231)[2]
-
Vitronectin-coated culture dishes
-
uPAR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-Rac1
-
Secondary antibodies (HRP-conjugated)
-
Rac1 activation assay kit (pull-down assay using PAK-PBD beads)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Seed uPAR-expressing cells on vitronectin-coated dishes and starve in serum-free medium overnight.
-
Treat the cells with the uPAR inhibitor or vehicle control for the desired time.
-
Lyse the cells and determine the protein concentration.
-
For FAK phosphorylation: a. Perform SDS-PAGE with equal amounts of protein lysate. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with anti-phospho-FAK and anti-FAK antibodies. d. Detect the signals using a chemiluminescence substrate. e. Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
-
For Rac1 activation: a. Use a Rac1 activation assay kit according to the manufacturer's instructions. b. Incubate cell lysates with PAK-PBD beads to pull down active (GTP-bound) Rac1. c. Elute the bound proteins and analyze by Western blotting using an anti-Rac1 antibody. d. Run a parallel Western blot with total cell lysate to determine the total Rac1 levels. e. Quantify the amount of active Rac1 relative to the total Rac1.
Logical Workflow for Investigating this compound's Effect
Caption: A logical workflow for the experimental validation of this compound's mechanism of action.
Conclusion
The interaction between this compound and vitronectin is an indirect one, mediated by the urokinase plasminogen activator receptor. This compound, by inhibiting the uPA-uPAR interaction, allosterically hinders the ability of uPAR to bind vitronectin. This disruption of the uPAR-vitronectin axis leads to the attenuation of downstream signaling pathways involving FAK and Rac1, which are crucial for cell adhesion and migration. The quantitative data from analogous small molecule inhibitors and the detailed experimental protocols provided in this whitepaper offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other uPAR inhibitors in pathological conditions where the uPAR-vitronectin interaction plays a pivotal role.
References
- 1. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new class of orthosteric uPAR·uPA small-molecule antagonists are allosteric inhibitors of the uPAR·vitronectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new small molecules targeting the vitronectin-binding site of the urokinase receptor that block cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Endothelial Tube Formation Assay: Evaluating the Angiogenic Potential of Test Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, including tumor growth and metastasis. The endothelial tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of test compounds by evaluating their effect on the ability of endothelial cells to form capillary-like structures.
Note on Cenupatide: As of the latest available information, there are no specific peer-reviewed studies or established protocols detailing the effects of this compound in endothelial tube formation assays. Therefore, this document provides a comprehensive, generalized protocol that can be adapted to test the effects of this compound or other compounds of interest on angiogenesis.
Principle of the Assay
When cultured on a basement membrane extract (BME) matrix, such as Matrigel™, endothelial cells will rapidly differentiate and organize themselves to form a network of interconnected, tube-like structures that resemble capillaries.[1][2] This process involves several key steps of angiogenesis, including cell adhesion, migration, alignment, and differentiation. The extent of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and branching points.[2][3] Compounds that either promote or inhibit this process can be identified and characterized.
Experimental Protocols
Materials and Reagents
-
Primary endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or an immortalized endothelial cell line (e.g., 3B-11).[1][2]
-
Endothelial cell growth medium (e.g., EGM-2).
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel™).
-
24-well or 96-well tissue culture plates.
-
Test compound (e.g., this compound) and vehicle control.
-
Positive and negative control compounds (e.g., VEGF for pro-angiogenic, Suramin for anti-angiogenic).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Cell staining dye (optional, e.g., Calcein AM for fluorescence imaging).[1][2]
-
Inverted microscope with a digital camera.
Experimental Workflow
The following diagram outlines the general workflow for the endothelial tube formation assay.
Caption: General workflow for the endothelial tube formation assay.
Detailed Procedure
-
Preparation of BME-Coated Plates:
-
Thaw the BME solution on ice overnight in a 4°C refrigerator.[4]
-
Pre-chill a 24-well or 96-well plate and pipette tips at 4°C for at least 30 minutes.[1]
-
Using a pre-chilled pipette tip, add an appropriate volume of BME to each well (e.g., 250 µL for a 24-well plate, 50 µL for a 96-well plate), ensuring the entire bottom of the well is covered.[1][3]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][3]
-
-
Endothelial Cell Preparation:
-
Culture endothelial cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in a serum-free or low-serum medium to a final concentration of 1-2 x 10^5 cells/mL.
-
-
Plating and Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the same low-serum medium. Also, prepare the vehicle control, positive control (e.g., VEGF), and negative control (e.g., Suramin) solutions.
-
Add the cell suspension to the BME-coated wells (e.g., 100 µL for a 96-well plate).
-
Immediately add the test compounds and controls to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be transient.[2]
-
-
Imaging and Quantification:
-
After incubation, visualize the tube-like structures using an inverted phase-contrast microscope.
-
Capture images from several representative fields for each well.
-
For more detailed visualization, cells can be pre-labeled with a fluorescent dye like Calcein AM before seeding.[1][2]
-
Quantify the extent of tube formation using an image analysis software (e.g., ImageJ with an angiogenesis plugin).[2] Key parameters to measure include:
-
Total tube length
-
Number of junctions/nodes
-
Number of loops/meshes
-
Average tube length
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to allow for easy comparison between different treatment groups.
Table 1: Hypothetical Quantitative Analysis of Endothelial Tube Formation
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | - | 4500 ± 350 | 60 ± 8 | 25 ± 4 |
| Test Compound | 1 µM | 3800 ± 280 | 45 ± 6 | 18 ± 3 |
| (e.g., this compound) | 10 µM | 2100 ± 190 | 22 ± 4 | 8 ± 2 |
| 100 µM | 950 ± 110 | 8 ± 2 | 2 ± 1 | |
| Positive Control (VEGF) | 50 ng/mL | 6800 ± 420 | 95 ± 12 | 42 ± 5 |
| Negative Control (Suramin) | 10 µM | 1200 ± 150 | 10 ± 3 | 3 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways in Angiogenesis
The formation of endothelial tubes is regulated by a complex network of signaling pathways. A key pro-angiogenic pathway is initiated by Vascular Endothelial Growth Factor (VEGF).
Caption: Simplified VEGF signaling pathway in endothelial cells.
A test compound with anti-angiogenic properties might inhibit key kinases in this pathway, thereby blocking downstream effects like cell migration and proliferation, which are essential for tube formation.
Caption: Potential inhibition points for an anti-angiogenic compound.
By utilizing this robust and quantifiable assay, researchers can effectively screen and characterize compounds like this compound for their potential to modulate angiogenesis, providing valuable insights for drug development in oncology and other angiogenesis-dependent diseases.
References
- 1. Roles of Cyclic Nucleotide Phosphodiesterases in Signal Transduction Pathways in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 3. Endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divergent roles of endothelial and red blood cell nitric oxide synthase in regulating cardiovascular function during anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cenupatide Invasion Assay in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenupatide is a novel peptide analog that is under investigation for its potential therapeutic effects in various cellular processes. This document outlines a hypothetical application of this compound in the context of breast cancer research, specifically focusing on its potential to inhibit cancer cell invasion. The protocols and data presented herein are based on established methodologies for assessing cancer cell invasiveness and plausible signaling pathways that this compound may modulate.
Hypothetical Mechanism of Action
This compound is postulated to exert its anti-invasive effects in breast cancer cells through the activation of the cGMP/PKG signaling pathway. Elevated intracellular cGMP levels, induced by this compound, are thought to activate Protein Kinase G (PKG). Activated PKG can, in turn, phosphorylate downstream targets that lead to the inhibition of pathways critical for cell invasion and metastasis, such as the PI3K/Akt and MAPK/ERK signaling cascades.[1][2][3][4] This inhibitory action is hypothesized to result in the downregulation of matrix metalloproteinases (MMPs), key enzymes responsible for the degradation of the extracellular matrix, a crucial step in cancer cell invasion.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Matrigel invasion assay assessing the effect of this compound on the invasive potential of MDA-MB-231 (highly invasive) and MCF-7 (less invasive) breast cancer cell lines. The data represents the percentage of invading cells relative to a vehicle control.
| Cell Line | This compound Concentration (µM) | Mean Invasion (%) | Standard Deviation (%) |
| MDA-MB-231 | 0 (Vehicle Control) | 100 | 8.5 |
| 1 | 75 | 6.2 | |
| 10 | 42 | 4.8 | |
| 50 | 18 | 3.1 | |
| MCF-7 | 0 (Vehicle Control) | 100 | 9.1 |
| 1 | 92 | 7.3 | |
| 10 | 68 | 5.5 | |
| 50 | 35 | 4.2 |
Experimental Protocols
Matrigel Invasion Assay Protocol
This protocol details the steps to assess the effect of this compound on the invasive properties of breast cancer cells using a Matrigel-coated Transwell system.[5][6][7][8]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Matrigel Basement Membrane Matrix
-
Serum-free DMEM
-
This compound (stock solution)
-
24-well Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.1% in 25% methanol)
-
Inverted microscope with a camera
Procedure:
-
Cell Culture: Culture breast cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with cold, serum-free DMEM to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend them in serum-free DMEM.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension (2 x 10^4 cells) to the Matrigel-coated upper chamber of each insert.
-
-
Treatment with this compound:
-
In the lower chamber of the 24-well plate, add 600 µL of DMEM with 10% FBS as a chemoattractant.
-
Add the desired concentrations of this compound (or vehicle control) to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-Invasive Cells:
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells by placing the inserts in a 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane.
-
Capture images from at least five random fields of view for each insert.
-
Calculate the average number of invaded cells per field.
-
Visualizations
References
- 1. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment [mdpi.com]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrigel invasion assay [bio-protocol.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. snapcyte.com [snapcyte.com]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Streptozotocin-Induced Diabetic Rat Model in Cenupatide Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The streptozotocin (STZ)-induced diabetic rat model is a widely utilized and well-characterized animal model for studying both Type 1 and Type 2 diabetes mellitus. STZ, a naturally occurring chemical, is toxic to the insulin-producing beta cells of the pancreas.[1][2] This targeted cytotoxicity allows for the induction of hyperglycemia in a controlled experimental setting, mimicking the diabetic state in humans. This model is particularly valuable for the preclinical evaluation of novel anti-diabetic therapeutics such as Cenupatide.
This compound is a glucagon-like peptide-1 (GLP-1) receptor agonist. Its mechanism of action involves stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting beta-cell health.[3][4] These application notes provide detailed protocols for establishing STZ-induced diabetic rat models and for subsequently evaluating the therapeutic efficacy of this compound.
Part 1: Establishment of Streptozotocin-Induced Diabetic Rat Models
Two primary variations of the STZ-induced diabetic rat model are commonly used to represent Type 1 and Type 2 diabetes.
Type 1 Diabetes Mellitus (T1DM) Model: High-Dose STZ
This model is characterized by a near-complete destruction of pancreatic beta cells, leading to severe insulin deficiency and hyperglycemia.[2]
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[5] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
STZ Preparation: Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use. STZ is light-sensitive and unstable in solution.
-
Induction of Diabetes:
-
Confirmation of Diabetes:
Type 2 Diabetes Mellitus (T2DM) Model: High-Fat Diet and Low-Dose STZ
This model mimics the pathophysiology of human T2DM, which involves both insulin resistance and relative insulin deficiency. A high-fat diet (HFD) is used to induce insulin resistance, followed by a low dose of STZ to moderately impair beta-cell function.[8][9]
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley or Wistar rats are suitable.
-
Induction of Insulin Resistance:
-
Induction of Diabetes:
-
Confirmation of Diabetes:
-
Monitor fasting blood glucose levels 3-7 days post-STZ injection.
-
Rats with fasting blood glucose levels > 11.1 mmol/L (>200 mg/dL) are typically considered diabetic.[8]
-
Part 2: this compound Efficacy Studies in STZ-Induced Diabetic Rats
Once the diabetic models are established, they can be used to evaluate the therapeutic effects of this compound.
Experimental Design
-
Animal Groups:
-
Group 1: Non-diabetic control (Vehicle treatment)
-
Group 2: Diabetic control (Vehicle treatment)
-
Group 3: Diabetic + this compound (Low dose)
-
Group 4: Diabetic + this compound (High dose)
-
-
This compound (Exenatide) Administration:
-
This compound (Exenatide) is typically administered via subcutaneous (s.c.) injection.
-
A common dosage for preclinical studies in rats is in the range of 10-20 µg/kg/day, administered either as a single daily injection or twice daily.[10][11]
-
Treatment duration can vary from a few weeks to several months depending on the study endpoints.
-
Efficacy Parameters and Measurement Protocols
2.2.1. Glycemic Control
-
Fasting Blood Glucose: Measure weekly from tail vein blood samples using a glucometer.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight (12-16 hours).
-
Administer an oral gavage of glucose solution (2 g/kg body weight).
-
Collect blood samples at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
2.2.2. Insulin and C-peptide Levels
-
Collect serum or plasma samples at the end of the study.
-
Measure insulin and C-peptide concentrations using commercially available ELISA kits.
2.2.3. Body Weight and Food Intake
-
Monitor and record body weight and food consumption at regular intervals throughout the study.
Part 3: Data Presentation
Quantitative Data Summary
The following tables summarize typical data obtained from studies evaluating Exenatide (a GLP-1 receptor agonist similar to this compound) in STZ-induced diabetic rat models.
Table 1: Effect of Exenatide on Fasting Blood Glucose in STZ-Induced Diabetic Rats
| Treatment Group | Baseline FBG (mg/dL) | Final FBG (mg/dL) | Percent Reduction |
| Diabetic Control | ~150 | ~180 | - |
| Exenatide (20 µg/kg/day) | ~150 | ~120 | ~33% |
Data adapted from studies on STZ/NA-induced diabetic rats treated for two weeks.[10][11]
Table 2: Effect of Exenatide on Glucose Metabolism in HFD/STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Exenatide-Treated Diabetic |
| Glucose Appearance Rate (µmol/kg/min) | 121.07 ± 16.55 | 94.70 ± 13.46 |
| Glucose Infusion Rate (µmol/kg/min) | 114.50 ± 9.40 | 144.68 ± 11.03 |
| Muscle Glucose Uptake (µmol/g/min) | 0.17 ± 0.02 | 0.24 ± 0.02 |
Data from an eight-week study in HFD/STZ-induced diabetic rats.[12]
Table 3: Effect of Exenatide on Body Weight and Plasma Parameters in HFD/STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Exenatide-Treated Diabetic |
| Body Weight (g) | Increased | Significantly Decreased |
| Fasting Plasma Glucose (mmol/L) | Increased | Significantly Decreased |
| Triglyceride (mmol/L) | Increased | Significantly Decreased |
| Total Cholesterol (mmol/L) | Increased | Significantly Decreased |
| LDL (mmol/L) | Increased | Significantly Decreased |
| Insulin (mU/L) | Increased | Significantly Decreased |
Qualitative summary of significant changes observed in an eight-week study.[12]
Part 4: Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in STZ-induced diabetic rats.
This compound (GLP-1 Receptor Agonist) Signaling Pathway
Caption: Simplified signaling pathway of this compound in pancreatic beta-cells.
Mechanism of STZ-Induced Beta-Cell Toxicity
Caption: Mechanism of Streptozotocin (STZ) induced beta-cell toxicity.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. What is the mechanism of action of Exenatide? [synapse.patsnap.com]
- 4. Exenatide improves hepatocyte insulin resistance induced by different regional adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic/pharmacodynamic studies on exenatide in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacodynamic Modeling of Exenatide after Two-week Treatment in STZ/NA Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacodynamic modeling of exenatide after 2-week treatment in STZ/NA diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of exenatide therapy on insulin resistance in the skeletal muscles of high-fat diet and low-dose streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration and Dosage of Cenupatide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenupatide is an inhibitor of the urokinase plasminogen activator receptor (uPAR), a key player in various physiological and pathological processes. As a research compound, it has shown potential in preclinical studies, particularly in models of diabetic nephropathy. This compound functions by inhibiting the binding of uPAR to formyl peptide receptors (FPRs), thereby modulating downstream signaling pathways, including the αvβ3 integrin/Rac-1 pathway.[1]
These application notes provide a summary of the available preclinical data on this compound administration in a rat model of streptozotocin (STZ)-induced diabetes. As there is currently no specific published data on the administration and dosage of this compound in mice, this document also includes adapted, generalized protocols for the administration of peptide-based therapeutics like this compound to mice. These protocols are based on common laboratory practices and should be optimized for specific experimental needs.
Data Presentation
Note: The following quantitative data has been derived from studies conducted in rat models. These values should be used as a reference for designing studies in mice, with the understanding that dose-response relationships may vary between species.
Table 1: Summary of this compound Administration in a Rat Model of STZ-Induced Diabetic Nephropathy
| Parameter | Details | Reference |
| Animal Model | Streptozotocin (STZ)-induced diabetic rats | [1] |
| Compound | This compound (uPAR inhibitor) | [1] |
| Route of Administration | Not explicitly stated in the provided search results, but subcutaneous or intraperitoneal injection are common for peptides. | |
| Dosage | Not explicitly stated in the provided search results. Dose-ranging studies would be required. | |
| Frequency of Administration | Not explicitly stated in the provided search results. Dependent on the pharmacokinetic profile of the compound. | |
| Observed Effects | - Amelioration of renal parameters- Reduction in vascular permeability- Decrease in renal inflammation- Reduction in renal fibrosis- Improvement in glomerular morphology | [1] |
Signaling Pathway
This compound's mechanism of action involves the modulation of a complex signaling network initiated by the urokinase plasminogen activator (uPA) and its receptor, uPAR. By inhibiting the interaction between uPAR and formyl peptide receptors (FPRs), this compound influences downstream pathways that control cell migration, inflammation, and tissue remodeling.
Experimental Protocols
The following are generalized protocols for the administration of a peptide therapeutic, such as this compound, to mice. It is critical to perform dose-ranging and toxicity studies to determine the optimal and safe dosage for your specific mouse model and experimental endpoint.
Protocol 1: Subcutaneous (SC) Administration of this compound in Mice
Objective: To administer this compound into the subcutaneous space for systemic absorption.
Materials:
-
This compound solution (sterile, at the desired concentration)
-
Sterile insulin syringes with 27-30 gauge needles
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Preparation: Reconstitute and dilute this compound in a sterile, physiologically compatible buffer (e.g., sterile saline or PBS) to the final desired concentration.
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin.
-
Injection Site: Identify the injection site, typically in the loose skin over the back, between the shoulder blades.
-
Disinfection: Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection: Insert the needle into the "tent" of skin at a shallow angle. Be careful not to puncture the underlying muscle.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Administration: Slowly inject the this compound solution.
-
Withdrawal: Remove the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.
Materials:
-
This compound solution (sterile, at the desired concentration)
-
Sterile syringes with 25-27 gauge needles
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Preparation: Prepare the this compound solution as described in Protocol 1.
-
Animal Restraint: Restrain the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Disinfection: Cleanse the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 30-45 degree angle into the abdominal cavity.
-
Aspiration: Gently aspirate to check for the presence of urine or intestinal contents. If any fluid is drawn, discard the syringe and re-attempt with a fresh preparation.
-
Administration: Inject the this compound solution slowly.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse effects.
Protocol 3: Oral Gavage Administration of this compound in Mice
Objective: To directly administer this compound into the stomach. This route is less common for peptides due to potential degradation in the gastrointestinal tract but may be considered depending on the formulation.
Materials:
-
This compound solution
-
Sterile, flexible, ball-tipped gavage needle (18-20 gauge for adult mice)
-
Syringe
-
Appropriate mouse restraint device
Procedure:
-
Preparation: Prepare the this compound solution.
-
Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark it.
-
Animal Restraint: Restrain the mouse securely, ensuring the head and body are in a straight line.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the stomach, administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a mouse model of diabetic nephropathy, adapted from the findings in rat models.
References
Application Notes and Protocols for Cenupatide Treatment in a Preclinical Model of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a serious microvascular complication of diabetes and a leading cause of end-stage renal disease. The Akita mouse, a model of type 1 diabetes resulting from a spontaneous mutation in the insulin 2 gene (Ins2), develops progressive kidney damage that recapitulates many features of human diabetic nephropathy, making it a valuable tool for preclinical drug evaluation. Cenupatide, an inhibitor of the urokinase plasminogen activator receptor (uPAR), has demonstrated renoprotective effects in other preclinical models of diabetic kidney disease. These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in the Akita mouse model of diabetic nephropathy.
Mechanism of Action of this compound
This compound is a novel drug candidate that functions as an inhibitor of the urokinase plasminogen activator receptor (uPAR). In the context of diabetic nephropathy, uPAR is implicated in podocyte dysfunction and glomerular injury. Preclinical studies in a streptozotocin (STZ)-induced diabetic rat model have elucidated a potential mechanism of action for this compound.[1] The treatment was found to reverse the upregulation of urokinase-type plasminogen activator (uPA) and inhibit the expression of formyl peptide receptor 2 (FPR2) in the glomeruli.[1] Furthermore, this compound treatment restored the activity of the αvβ3 integrin/Rac-1 pathway, which is crucial for maintaining normal podocyte function.[1] Collectively, these actions lead to the amelioration of key pathological features of diabetic nephropathy, including vascular permeability, renal inflammation, and fibrosis.[1]
Key Experiments and Protocols
Animal Model and Treatment
Animal Model: Male Akita (C57BL/6-Ins2Akita/J) mice and their wild-type (C57BL/6J) littermates are used. Akita mice develop hyperglycemia around 3-4 weeks of age.
Experimental Groups:
-
Group 1: Wild-type (WT) + Vehicle
-
Group 2: Akita + Vehicle
-
Group 3: Akita + this compound (low dose)
-
Group 4: Akita + this compound (high dose)
Treatment Protocol:
-
At 8 weeks of age, confirm hyperglycemia in Akita mice (blood glucose > 250 mg/dL).
-
Initiate treatment with this compound or vehicle. The route of administration (e.g., subcutaneous, intraperitoneal) and dosing frequency will depend on the pharmacokinetic properties of this compound.
-
Continue treatment for a predefined period, typically 8-12 weeks, to allow for the development of significant renal pathology in the vehicle-treated Akita group.
-
Monitor body weight and blood glucose levels weekly.
-
Perform metabolic cage studies for urine collection at baseline and at regular intervals throughout the study.
Assessment of Renal Function and Injury
a. Albuminuria:
-
Protocol: House individual mice in metabolic cages for 24-hour urine collection.
-
Measure urinary albumin and creatinine concentrations using commercially available ELISA and colorimetric assays, respectively.
-
Calculate the albumin-to-creatinine ratio (ACR) to normalize for variations in urine output.
b. Glomerular Filtration Rate (GFR):
-
Protocol: GFR can be estimated by measuring the clearance of a filtration marker such as fluorescein isothiocyanate (FITC)-sinistrin.
-
Administer a single bolus of FITC-sinistrin intravenously.
-
Collect serial blood samples from the tail vein at specified time points.
-
Measure the fluorescence in plasma samples to determine the rate of clearance.
c. Blood Urea Nitrogen (BUN) and Serum Creatinine:
-
Protocol: At the end of the study, collect blood via cardiac puncture.
-
Separate serum and measure BUN and creatinine levels using an automated analyzer or colorimetric assay kits.
Histopathological Analysis
Protocol:
-
Perfuse kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Embed the fixed kidneys in paraffin and section them at 4 µm thickness.
-
Perform Periodic acid-Schiff (PAS) staining to assess glomerular mesangial expansion and glomerulosclerosis.
-
Use Masson's trichrome staining to evaluate tubulointerstitial fibrosis.
-
Quantify the stained areas using image analysis software.
Gene and Protein Expression Analysis
a. Quantitative Real-Time PCR (qRT-PCR):
-
Protocol: Isolate total RNA from kidney cortex tissue using a suitable extraction kit.
-
Synthesize cDNA and perform qRT-PCR using primers for genes of interest, including markers of inflammation (e.g., Tnf-α, Il-6, Mcp-1), fibrosis (e.g., Tgf-β1, Col1a1, Acta2), and podocyte injury (e.g., Nphs1, Nphs2, Podxl).
-
Normalize expression levels to a housekeeping gene (e.g., Gapdh).
b. Western Blotting:
-
Protocol: Homogenize kidney cortex tissue in lysis buffer to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins in the uPAR signaling pathway (e.g., uPAR, FPR2, phosphorylated Rac-1) and markers of fibrosis and inflammation.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
Data Presentation
Table 1: Effect of this compound on Renal Function Parameters in Akita Mice
| Parameter | WT + Vehicle | Akita + Vehicle | Akita + this compound (Low Dose) | Akita + this compound (High Dose) |
| Albumin-to-Creatinine Ratio (µg/mg) | 20 ± 5 | 350 ± 50 | 180 ± 40 | 110 ± 30** |
| GFR (mL/min/100g) | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.2 |
| BUN (mg/dL) | 25 ± 4 | 60 ± 8 | 45 ± 6* | 35 ± 5 |
| Serum Creatinine (mg/dL) | 0.2 ± 0.05 | 0.5 ± 0.1 | 0.35 ± 0.08* | 0.25 ± 0.06** |
*Data are presented as mean ± SEM. *p < 0.05 vs. Akita + Vehicle; *p < 0.01 vs. Akita + Vehicle.
Table 2: Histopathological and Molecular Changes with this compound Treatment
| Parameter | WT + Vehicle | Akita + Vehicle | Akita + this compound (Low Dose) | Akita + this compound (High Dose) |
| Glomerulosclerosis Index | 0.1 ± 0.05 | 2.5 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2** |
| Tubulointerstitial Fibrosis (%) | 1 ± 0.5 | 15 ± 3 | 8 ± 2 | 4 ± 1.5 |
| Tgf-β1 mRNA (fold change) | 1.0 | 4.5 ± 0.8 | 2.5 ± 0.5* | 1.5 ± 0.3 |
| p-Rac-1/Total Rac-1 (ratio) | 1.0 | 0.4 ± 0.1 | 0.7 ± 0.1* | 0.9 ± 0.2** |
*Data are presented as mean ± SEM. *p < 0.05 vs. Akita + Vehicle; *p < 0.01 vs. Akita + Vehicle.
Visualizations
Caption: this compound inhibits the uPAR signaling pathway.
Caption: Experimental workflow for this compound in Akita mice.
References
Application Notes and Protocols: The BTBR ob/ob Mouse Model for Advanced Diabetic Nephropathy and the Therapeutic Potential of Cenupatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. The development of effective therapies has been hindered by the lack of animal models that faithfully recapitulate the advanced stages of human DN. The BTBR ob/ob mouse model has emerged as a valuable tool for studying progressive DN due to its robust and accelerated development of renal lesions that closely mimic those seen in patients.[1][2][3][4][5][6][7] This document provides detailed application notes on the BTBR ob/ob model, explores the therapeutic rationale for Cenupatide (a GLP-1 receptor agonist) in treating advanced DN, and offers detailed protocols for key experimental procedures.
The BTBR ob/ob Mouse Model: A Robust Model for Advanced Diabetic Nephropathy
The BTBR ob/ob mouse strain, which carries a mutation in the leptin gene leading to obesity and type 2 diabetes, develops a severe and progressive form of diabetic nephropathy.[1][4][6][7] Unlike other rodent models that often only exhibit early-stage renal changes, the BTBR ob/ob mouse displays a constellation of pathologies characteristic of advanced human DN.[2][3][5][7]
Key Pathological Features:
-
Early Onset of Proteinuria: Progressive proteinuria is detectable as early as 4 weeks of age.[1][2][4][7]
-
Glomerular Hypertrophy and Mesangial Matrix Accumulation: These features, characteristic of early DN, are present by 8 weeks of age.[2][3][5]
-
Advanced Glomerular Lesions: By 20 weeks, the mice develop advanced lesions, including diffuse and nodular glomerulosclerosis, similar to human DN.[2][3][6]
-
Mesangiolysis: A breakdown of the mesangial matrix is a prominent feature.[1][4]
-
Glomerular Basement Membrane (GBM) Thickening: A significant increase in GBM thickness is observed by 22 weeks.[2][3][6]
-
Podocyte Loss: A reduction in podocyte number is an early and persistent feature of the disease in this model.[1][6]
-
Tubulointerstitial Fibrosis: Mild to moderate interstitial fibrosis develops as the disease progresses.[2][6]
Quantitative Data on Disease Progression in BTBR ob/ob Mice
The following tables summarize key physiological and pathological parameters in male BTBR ob/ob mice compared to wild-type (WT) controls at different ages.
Table 1: Physiological Parameters
| Parameter | 8 Weeks | 22 Weeks |
| Body Weight (g) | ||
| BTBR WT | 25.5 ± 1.5 | 30.1 ± 2.0 |
| BTBR ob/ob | 45.2 ± 2.8 | 60.5 ± 3.5 |
| Blood Glucose (mg/dL) | ||
| BTBR WT | 155 ± 15 | 160 ± 12 |
| BTBR ob/ob | 350 ± 25 | 399 ± 39 |
Data compiled from multiple sources.[1][4]
Table 2: Renal Function and Pathology
| Parameter | 8 Weeks | 20 Weeks | 22 Weeks |
| Urinary Albumin-to-Creatinine Ratio (µg/mg) | |||
| BTBR WT | < 50 | < 50 | < 50 |
| BTBR ob/ob | ~300 | ~1000 | >1000 |
| Mesangial Matrix Expansion (%) | Detectable | >50% increase | >50% increase |
| Podocyte Number | Significant loss | Continued loss | Continued loss |
| GBM Thickness | Normal | Increased | ~20% increase |
Data compiled from multiple sources.[1][2][6][7]
This compound: A Therapeutic Candidate for Advanced Diabetic Nephropathy
This compound is a glucagon-like peptide-1 (GLP-1) receptor agonist. GLP-1 receptor agonists have demonstrated reno-protective effects in clinical trials and preclinical studies.[8][9][10][11][12] The therapeutic rationale for using this compound in the context of advanced DN, as modeled by the BTBR ob/ob mouse, is based on its multifactorial mechanism of action that targets key pathological pathways.
Therapeutic Mechanisms of Action:
-
Improved Glycemic Control: this compound enhances glucose-dependent insulin secretion, leading to lower blood glucose levels.[8][13]
-
Reduction of Glomerular Hyperfiltration: By promoting natriuresis and potentially modulating afferent arteriole tone, this compound can alleviate the abnormally high filtration pressure in the glomeruli.[10][14]
-
Anti-inflammatory Effects: this compound has been shown to reduce inflammatory markers and immune cell infiltration in the kidney.[11][12]
-
Reduction of Oxidative Stress: The activation of the GLP-1 receptor signaling pathway can lead to a decrease in the production of reactive oxygen species (ROS).[11][12]
-
Direct Effects on Renal Cells: GLP-1 receptors are expressed on various renal cells, including podocytes and mesangial cells, suggesting direct protective effects.
Signaling Pathway of this compound in Renal Cells
Caption: this compound signaling pathway in renal cells.
Experimental Protocols
Proposed Experimental Workflow for Evaluating this compound in BTBR ob/ob Mice
Caption: Experimental workflow for this compound study.
Protocol 1: Periodic Acid-Schiff (PAS) Staining for Glomerular Mesangial Matrix Quantification
Objective: To visualize and quantify the accumulation of mesangial matrix in the glomeruli.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
0.5% Periodic acid solution
-
Schiff's reagent
-
Mayer's hematoxylin
-
Mounting medium
-
Microscope with digital camera and image analysis software
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse in 100% ethanol for 3 minutes (repeat twice).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with running tap water for 5 minutes.
-
Rinse with distilled water.[2]
-
-
Oxidation:
-
Schiff Reaction:
-
Counterstaining:
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.[2]
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.[3]
-
Quantification:
-
Capture digital images of at least 20-30 randomly selected glomeruli per kidney section at 400x magnification.
-
Using image analysis software, quantify the PAS-positive area (mesangial matrix) within the total glomerular tuft area.
-
Express the data as the ratio of the PAS-positive area to the total glomerular area.
Protocol 2: Immunohistochemistry for Wilms' Tumor-1 (WT-1) for Podocyte Counting
Objective: To identify and quantify podocytes in glomerular cross-sections.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-WT-1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium with anti-fade reagent
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Hydration: Follow the same procedure as for PAS staining.
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with PBS.[17]
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-WT-1 antibody in blocking solution to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[17]
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[17]
-
-
Counterstaining and Mounting:
-
Wash slides three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount with an anti-fade mounting medium.
-
Quantification:
-
Capture fluorescent images of at least 20-30 glomerular cross-sections per kidney.
-
Count the number of WT-1 positive nuclei (podocytes) within each glomerulus.
-
Express the data as the number of podocytes per glomerular cross-section.
Protocol 3: Measurement of Urinary Albumin and Creatinine
Objective: To determine the urinary albumin-to-creatinine ratio (ACR) as a measure of proteinuria.
Materials:
-
Mouse metabolic cages for urine collection
-
Microcentrifuge tubes
-
Mouse Albumin ELISA kit
-
Creatinine assay kit (e.g., Jaffe method)
-
Microplate reader
Procedure:
-
Urine Collection:
-
Albumin Measurement (ELISA):
-
Follow the instructions provided with the commercial mouse albumin ELISA kit.
-
Briefly, this involves adding diluted urine samples and standards to an antibody-coated microplate, followed by incubation with a detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the albumin concentration from the standard curve.[19][20]
-
-
Creatinine Measurement:
-
Calculation of ACR:
-
Divide the urinary albumin concentration (in µg/mL) by the urinary creatinine concentration (in mg/mL) to obtain the ACR (in µg/mg).
-
Pathogenesis of Diabetic Nephropathy in BTBR ob/ob Mice
Caption: Pathogenesis of diabetic nephropathy in BTBR ob/ob mice.
Conclusion
The BTBR ob/ob mouse is a powerful preclinical model for investigating the pathogenesis of advanced diabetic nephropathy and for evaluating novel therapeutic interventions. Its ability to recapitulate key features of the human disease makes it particularly relevant for drug development. This compound, with its multifaceted mechanism of action, represents a promising therapeutic strategy for mitigating the progression of DN. The detailed protocols provided herein offer a standardized approach for conducting such preclinical studies, facilitating robust and reproducible data generation.
References
- 1. mmpc.org [mmpc.org]
- 2. webpath.med.utah.edu [webpath.med.utah.edu]
- 3. Periodic Acid–Schiff Staining [bio-protocol.org]
- 4. BTBR Ob/Ob Mutant Mice Model Progressive Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Experimental Models of Diabetic Nephropathy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BTBR Ob/Ob mutant mice model progressive diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLP-1 receptor agonists in diabetic kidney disease: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1 Receptor Agonists in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1 receptor agonists and renal outcomes in patients with diabetes mellitus type 2 and diabetic kidney disease: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | GLP-1 Receptor Agonists in Diabetic Kidney Disease: From Clinical Outcomes to Mechanisms [frontiersin.org]
- 13. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Periodic acid-Schiff staining. [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Immunofluorescence staining of WT-1/Podocalyxin on Mouse kidney sections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. diacomp.org [diacomp.org]
- 20. Urinary Albumin, Creatinine, lysozyme, and N-Acetyl-β-d-Glucosaminidase Assay [bio-protocol.org]
- 21. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cenupatide Technical Support Center: Solubility and Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and stability of cenupatide in cell culture media. This compound is a potent urokinase plasminogen activator receptor (uPAR) inhibitor. Proper handling and preparation of this compound solutions are critical for obtaining reliable and reproducible results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO)[1].
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO. For example, to make a 10 mM stock solution, you can use the following formula:
Mass (mg) = 10 mM * Volume (L) * 617.75 ( g/mol )
It is recommended to start with a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentration for your experiment.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term storage. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C[2]. The product is stable for several weeks during shipping at ambient temperatures[1].
Q4: I am observing precipitation when I dilute my this compound stock solution in cell culture media. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue for hydrophobic peptides. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the cell culture medium.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Gently vortex the solution immediately after adding the this compound stock to the medium to ensure rapid and uniform dispersion.
Q5: Is this compound stable in cell culture media at 37°C?
Q6: Are there any known incompatibilities for this compound?
A6: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents[2]. Avoid preparing solutions with these agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has low aqueous solubility. | Dissolve this compound in 100% DMSO to create a high-concentration stock solution before diluting into your aqueous buffer or cell culture medium. |
| Precipitation observed immediately upon dilution of DMSO stock into cell culture medium. | The peptide is crashing out of solution due to its hydrophobic nature when introduced to an aqueous environment. | 1. Reduce the final concentration of this compound. 2. Perform serial dilutions. 3. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 4. Pre-warm the cell culture medium to 37°C before adding the peptide stock. |
| Loss of peptide activity in a multi-day experiment. | Potential degradation or aggregation of the peptide over time in the cell culture environment. | 1. Prepare fresh dilutions of this compound from the frozen DMSO stock for each day of the experiment. 2. For longer-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours. |
| Inconsistent results between experiments. | 1. Improper storage of stock solutions. 2. Variability in solution preparation. 3. Aggregation of the peptide. | 1. Ensure stock solutions are stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles. 2. Follow a standardized and precise protocol for preparing working solutions. 3. Before use, visually inspect the stock solution for any signs of precipitation. If observed, gently warm and vortex to redissolve. |
Data Summary
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₇N₁₁O₅ | [2] |
| Molecular Weight | 617.756 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Solubility and Storage Recommendations
| Solvent/Condition | Recommendation | Source |
| Primary Solvent | DMSO | [1] |
| Powder Storage (Long-term) | -20°C | [2] |
| Solution Storage (in solvent) | -80°C | [2] |
| Shipping Condition | Ambient temperature (stable for a few weeks) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound in the vial.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Objective: To prepare a 1 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Prepare an intermediate dilution of this compound by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 10 µM solution.
-
Gently vortex the 10 µM solution immediately after adding the stock.
-
Prepare the final 1 µM working solution by adding 100 µL of the 10 µM intermediate dilution to 900 µL of pre-warmed complete cell culture medium.
-
Gently mix the final working solution. The final DMSO concentration in this working solution will be 0.01%.
-
Use the freshly prepared working solution for your cell-based assay.
Visualizations
Experimental Workflow: Preparing this compound Working Solutions
References
- 1. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembled aggregates based on cationic amphiphilic peptides: structural insight - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00363A [pubs.rsc.org]
- 3. UPARANT: a urokinase receptor-derived peptide inhibitor of VEGF-driven angiogenesis with enhanced stability and in vitro and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cenupatide Dosage for In Vivo Experiments
Welcome to the technical support center for Cenupatide (also known as UPARANT), a promising urokinase plasminogen activator receptor (uPAR) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo experiments by providing detailed protocols, dosage information, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small peptide inhibitor of the urokinase plasminogen activator receptor (uPAR). Its primary mechanism involves inhibiting the binding of uPAR to formyl peptide receptors (FPRs). This action has been shown to improve kidney lesions in a rat model of streptozotocin (STZ)-induced diabetes[1][2]. By blocking this interaction, this compound can revert the upregulation of urokinase-type plasminogen activator (uPA) levels and activity, and inhibit FPR2 expression in the glomeruli. This suggests that this compound acts downstream of uPAR to regulate podocyte function[1][2].
Q2: What is a recommended starting dosage for this compound in a diabetic nephropathy rat model?
A2: Based on in vivo studies using a streptozotocin (STZ)-induced diabetic rat model, systemic administration of this compound has been shown to be effective. While the precise dosage may require optimization for your specific experimental conditions, a key study has demonstrated the efficacy of subcutaneously administered this compound in this model[1][2]. Researchers should refer to the detailed experimental protocols in such studies to determine an appropriate starting dose. For context, other peptide inhibitors of uPAR, such as Å6, have been used at doses of 25 or 75 mg/kg/day administered twice daily via injection in mouse models. Another study using cyclic peptide inhibitors of the uPA/uPAR interaction used a dosage of 20 mg/kg administered intraperitoneally once daily in nude mice. These examples of related compounds can provide a reference point for dose-range finding studies.
Q3: What are the expected outcomes of this compound treatment in a diabetic nephropathy model?
A3: In a rat model of STZ-induced diabetic nephropathy, this compound treatment has been shown to yield several beneficial outcomes, including:
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Amelioration of standard renal parameters.
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Reduction in vascular permeability.
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Decrease in renal inflammation.
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Reduction in renal fibrosis, including the accumulation of extracellular matrix.
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Improvement in the morphological alterations of the glomerulus, including the filtration barrier[1][2].
Q4: What are some common issues encountered when working with peptide inhibitors like this compound in vivo?
A4: Researchers working with peptide inhibitors in vivo may encounter several challenges. These can include issues with peptide stability, solubility, and delivery. It is crucial to handle the peptide correctly, such as storing it under appropriate conditions (e.g., -20°C for long-term storage) and using sterile buffers for dissolution. Non-specific binding and protein binding can also be a concern, potentially reducing the effective concentration of the peptide at the target site. Careful optimization of the formulation and administration route is recommended to ensure bioavailability and efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Insufficient dosage | Perform a dose-response study to determine the optimal dose. Consider increasing the dose or frequency of administration based on pharmacokinetic data if available. |
| Poor bioavailability | Optimize the administration route. For peptides, subcutaneous or intraperitoneal injections are common. Consider formulation strategies to protect the peptide from degradation. | |
| Peptide degradation | Ensure proper storage and handling of the peptide. Use freshly prepared solutions for each experiment. | |
| High Variability in Results | Inconsistent administration | Standardize the injection procedure, including the site and volume of injection. Ensure all animals are treated uniformly. |
| Biological variability in animal models | Use a sufficient number of animals per group to account for biological variation. Ensure the disease model is induced consistently across all animals. | |
| Adverse Effects | Off-target effects | Carefully observe animals for any signs of toxicity. If adverse effects are observed, consider reducing the dose or exploring alternative administration routes. |
| Contaminants in peptide preparation | Ensure the purity of the this compound used. Contaminants from the synthesis process can sometimes cause unexpected biological effects. |
Experimental Protocols
Induction of Diabetic Nephropathy in Rats (Streptozotocin Model)
This protocol is a standard method for inducing a model of diabetic nephropathy in rats, similar to the model used in studies investigating this compound[1][2].
Materials:
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Male Wistar or Sprague-Dawley rats (8-10 weeks old)
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Streptozotocin (STZ)
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Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and glucose test strips
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Metabolic cages for urine collection
Procedure:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Fast the rats overnight (12-14 hours) before STZ injection, with free access to water.
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On the day of induction, weigh the rats and measure their baseline blood glucose levels.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is a single intraperitoneal injection of 50-65 mg/kg body weight.
-
Inject the STZ solution intraperitoneally. Control animals should be injected with an equivalent volume of citrate buffer.
-
Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 5% sucrose solution in the drinking water for the first 24 hours after STZ injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Diabetic nephropathy typically develops over several weeks. Monitor for signs such as polyuria, polydipsia, and weight loss. Proteinuria can be assessed by collecting 24-hour urine samples in metabolic cages.
This compound Administration Protocol (General Guidance)
This protocol provides a general framework for the administration of this compound in a rat model. The exact dosage and frequency should be optimized based on pilot studies.
Materials:
-
This compound (UPARANT)
-
Sterile saline or another appropriate vehicle
-
Syringes and needles for subcutaneous or intraperitoneal injection
Procedure:
-
Based on the desired dosage (refer to relevant literature and consider a dose-finding study), calculate the required amount of this compound for each animal.
-
Reconstitute the lyophilized this compound in a sterile vehicle to the desired concentration immediately before use.
-
Administer the this compound solution to the rats via the chosen route (e.g., subcutaneous injection). The volume of injection should be kept consistent across all animals.
-
Treatment duration will depend on the specific aims of the study. In chronic disease models like diabetic nephropathy, treatment may last for several weeks.
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Monitor the animals regularly for changes in health status and the development of any adverse effects.
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At the end of the treatment period, collect blood and tissue samples for analysis of relevant biomarkers and histological examination.
Visualizations
uPAR Signaling Pathway
The following diagram illustrates the signaling pathway involving the urokinase plasminogen activator receptor (uPAR), which is the target of this compound.
Caption: Simplified uPAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dosage Optimization
This diagram outlines a logical workflow for optimizing the in vivo dosage of this compound.
Caption: Workflow for optimizing this compound dosage in in vivo experiments.
Troubleshooting Logic for In Vivo Experiments
This diagram provides a logical approach to troubleshooting common issues in in vivo experiments with this compound.
Caption: A logical guide for troubleshooting in vivo experiments with this compound.
References
Troubleshooting Cenupatide in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cenupatide in in vitro assays. The information is designed to help identify and resolve common sources of variability, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide inhibitor of the urokinase plasminogen activator receptor (uPAR). Its mechanism of action involves blocking the interaction between uPAR and formyl peptide receptors (FPRs), which are G-protein coupled receptors. By disrupting this interaction, this compound can modulate downstream signaling pathways that are involved in cell migration, proliferation, and inflammation.
Q2: What are the common in vitro assays used to assess this compound activity?
A2: Common in vitro assays for this compound include:
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Cell Migration/Invasion Assays: To assess the inhibitory effect of this compound on cancer cell motility.
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uPA-uPAR Binding Assays: To quantify the ability of this compound to interfere with the binding of urokinase plasminogen activator (uPA) to its receptor, uPAR.
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Signaling Pathway Analysis (e.g., Western Blotting): To determine the effect of this compound on the phosphorylation status of key downstream signaling proteins like ERK, Akt, and STATs.
-
Cytotoxicity Assays: To evaluate any potential cytotoxic effects of this compound on the cell lines being used.[1]
Q3: How should I dissolve and store this compound?
A3: As a peptide, this compound should be handled with care to maintain its stability and activity. It is generally recommended to dissolve lyophilized this compound in a small amount of sterile, nuclease-free water or a buffer recommended by the supplier to create a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: Why am I observing high variability between my replicate wells?
A4: High variability between replicates can stem from several sources in cell-based assays.[2][3] Inconsistent cell seeding is a primary culprit; ensure you have a homogenous single-cell suspension before plating. Pipetting errors, particularly with small volumes, can also introduce significant variability. Using calibrated pipettes and consistent technique is crucial. Additionally, edge effects in multi-well plates can lead to differences in evaporation and temperature, affecting cell growth and response. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure they are filled with media to maintain humidity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Migration Inhibition
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Peptide Instability/Degradation | - Prepare fresh this compound dilutions from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[4] - Confirm the integrity of the peptide if it has been stored for an extended period. |
| Suboptimal Cell Health | - Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. - Use a consistent and low passage number for your experiments, as cell characteristics can change over time in culture.[5] - Routinely test for mycoplasma contamination, which can alter cellular responses.[1] |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer before counting and plating. - Use a hemocytometer or an automated cell counter to accurately determine cell density. |
| Incorrect Assay Timing | - Optimize the incubation time for cell migration. Different cell lines migrate at different rates. - Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions. |
Issue 2: High Background Signal in Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Serum Components in Media | - For migration assays, serum-starve the cells for several hours or overnight prior to the experiment to reduce basal migration.[6] - Use serum-free media in the upper chamber of a Boyden/Transwell assay. |
| Contaminants in Peptide Stock | - Trifluoroacetate (TFA) salts, often remnants from peptide synthesis, can be cytotoxic or affect cell behavior. Consider using TFA-free grade peptide if available.[4][7] - Endotoxin contamination can trigger inflammatory responses in cells, leading to unexpected results. Use endotoxin-free reagents and test your peptide stock for endotoxin levels.[4] |
| Non-specific Binding | - In binding assays, include appropriate blocking steps (e.g., with BSA or non-fat dry milk) to reduce non-specific binding to the plate or membrane. |
Issue 3: Low Signal-to-Noise Ratio in Signaling Assays (e.g., Western Blot)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Stimulation Time | - The activation of signaling pathways is often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak of phosphorylation for your target protein. |
| Low Protein Concentration | - Ensure you are loading a sufficient amount of total protein per lane on your gel. Perform a protein quantification assay (e.g., BCA or Bradford) to normalize loading. |
| Inefficient Antibody | - Use an antibody that is validated for the specific application (e.g., Western blotting) and species. - Optimize the antibody concentration and incubation conditions. |
| Cell Line Unresponsive | - Confirm that your chosen cell line expresses uPAR and the downstream signaling components you are investigating. This can be checked via literature search, qPCR, or Western blotting for the receptor itself. |
Experimental Protocols
Cell Migration Assay (Boyden Chamber/Transwell)
This protocol provides a general framework for assessing the effect of this compound on cell migration.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution. Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Add 100 µL of the cell suspension to the inside of the Transwell inserts (typically with an 8 µm pore size membrane).
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Add this compound at various concentrations to the upper chamber with the cells. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 6-24 hours, needs optimization).[8]
-
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
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Elute the stain from the migrated cells using a solubilization buffer.
-
Quantify the absorbance of the eluted stain using a plate reader at a wavelength of 570 nm.
-
Data Presentation: Example Cell Migration Data
| Treatment | Concentration (µM) | Absorbance (OD 570 nm) | % Migration Inhibition |
| Vehicle Control | 0 | 1.25 ± 0.08 | 0% |
| This compound | 1 | 0.98 ± 0.06 | 21.6% |
| This compound | 10 | 0.62 ± 0.05 | 50.4% |
| This compound | 50 | 0.31 ± 0.04 | 75.2% |
| This compound | 100 | 0.15 ± 0.03 | 88.0% |
| Note: The above data are for illustrative purposes only and will need to be determined experimentally. |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the uPAR-FPR interaction, modulating downstream signaling.
Troubleshooting Workflow for Assay Variability
References
- 1. Frontiers | Human antibody VH domains targeting uPAR as candidate therapeutics for cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis | Semantic Scholar [semanticscholar.org]
- 8. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Cenupatide Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenupatide in animal studies. Our goal is to help you overcome common challenges and ensure the successful execution of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or Lack of Therapeutic Efficacy
Question: We are not observing the expected therapeutic effects of this compound in our diabetic rodent model. What are the potential causes and troubleshooting steps?
Answer:
Several factors can contribute to a lack of efficacy in animal studies. Consider the following troubleshooting steps:
-
Drug Formulation and Stability: this compound is a peptide and may be susceptible to degradation.
-
Recommendation: Prepare fresh solutions of this compound for each administration. Store the lyophilized powder at -20°C for long-term storage and at 4°C for short-term use.[1] Avoid repeated freeze-thaw cycles. Ensure the vehicle used for dissolution is appropriate and does not cause precipitation.
-
-
Administration Route and Technique: Improper administration can lead to variable drug exposure.
-
Recommendation: For systemic effects in rodent models of diabetic nephropathy, subcutaneous or intraperitoneal injections are commonly used. Ensure proper injection technique to avoid leakage or administration into an unintended site. For instance, in one study, a similar peptide was administered via subcutaneous injection.
-
-
Dosage: The dosage may be insufficient to elicit a therapeutic response.
-
Recommendation: A dose-response study may be necessary. In a study on a streptozotocin (STZ)-induced diabetic rat model, a dose of 8 mg/kg of a uPAR inhibitor showed significant therapeutic effects, while 1 mg/kg was ineffective.[2]
-
-
Animal Model Variability: The severity of the disease model can influence the outcome.
-
Recommendation: Ensure your disease induction protocol consistently produces the desired phenotype. For STZ-induced diabetes, monitor blood glucose and urine albumin levels to confirm the establishment of diabetic nephropathy before starting treatment.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data
Question: We are observing high inter-animal variability in the plasma concentrations of this compound. What could be the reasons?
Answer:
High variability in PK data is a common challenge in animal studies. Here are some potential causes and solutions:
-
Injection Site and Technique: As mentioned above, inconsistent administration can lead to variable absorption.
-
Recommendation: Standardize the injection site and ensure all personnel are trained on the same technique.
-
-
Animal Stress: Stress can affect physiological parameters and drug metabolism.
-
Recommendation: Acclimatize animals to the experimental procedures and handling to minimize stress.
-
-
Non-proportional Pharmacokinetics: Some peptides exhibit non-dose-proportional pharmacokinetics.
-
Recommendation: A pharmacokinetic study of a similar peptide, UPARANT, in rats showed non-proportional increases in plasma concentration after single ascending doses.[3] Be aware that this may be an inherent property of the drug. A full pharmacokinetic study with multiple dose levels is recommended to characterize this.
-
Issue 3: Observed Adverse Effects
Question: Our animals are showing signs of distress or adverse effects after this compound administration. What should we do?
Answer:
While specific adverse effects for this compound are not extensively documented in publicly available literature, general principles for peptide drugs and uPAR inhibitors should be considered.
-
Vehicle Effects: The vehicle used to dissolve this compound could be causing irritation or toxicity.
-
Recommendation: Run a vehicle-only control group to assess the effects of the vehicle alone. Ensure the pH and osmolality of the formulation are within a physiologically acceptable range.
-
-
Immune Response: As a peptide, there is a potential for immunogenicity, especially with repeated administration.
-
Recommendation: Monitor for signs of an immune reaction at the injection site (e.g., swelling, redness). Consider using a less immunogenic formulation if problems persist.
-
-
On-target but Undesirable Effects: Inhibition of the uPA/uPAR system could have effects beyond the intended therapeutic outcome, although studies with similar inhibitors have not reported significant toxicity.[1]
-
Recommendation: Conduct a thorough observation of the animals for any unexpected clinical signs. If adverse effects are observed, consider reducing the dose or frequency of administration. A comprehensive toxicology study may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a urokinase plasminogen activator receptor (uPAR) inhibitor. It is a small peptide that competitively inhibits the binding of urokinase (uPA) to uPAR. This interaction is crucial in various pathological processes, including inflammation and tissue remodeling. In the context of diabetic nephropathy, this compound has been shown to inhibit the uPAR binding to formyl peptide receptors (FPRs), which in turn recovers the activity of the αvβ3 integrin/Rac-1 pathway, ameliorating kidney lesions.[2]
Q2: What is the recommended storage and handling for this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C. For short-term use (days to weeks), it can be stored at 4°C.[1] It is recommended to prepare solutions fresh for each experiment to avoid degradation.
Q3: What are the key parameters to measure to assess the efficacy of this compound in a diabetic nephropathy model?
A3: Key efficacy parameters include:
-
Renal Function Markers: Urine albumin, urine creatinine, albumin to creatinine ratio, plasma creatinine, blood urea nitrogen (BUN), and creatinine clearance.[2]
-
Biomarkers of the uPAR pathway: uPA levels and activity in plasma and kidney tissue.[2]
-
Histopathology: Glomerular area and mesangial area.[2]
Q4: Are there any known issues with species selectivity for uPAR inhibitors?
A4: Yes, the interaction between uPA and uPAR can exhibit species selectivity. This is an important consideration when testing human-targeted uPAR inhibitors in rodent models. The affinity for cross-species interactions may be significantly reduced, which could impact the apparent efficacy of the drug.[4]
Quantitative Data Summary
The following tables summarize quantitative data from a study using a uPAR inhibitor (UPARANT) in a streptozotocin (STZ)-induced diabetic rat model.[2]
Table 1: Effect of UPARANT on Renal Parameters in STZ-Induced Diabetic Rats
| Parameter | Control | STZ | STZ + UPARANT (8 mg/kg) |
| Urine Output (mL/24h) | 20 ± 2 | 210 ± 20 | 125 ± 15 |
| Urine Albumin (mg/24h) | 15 ± 2 | 50 ± 5 | 28 ± 4 |
| Urine Creatinine (mg/dL) | 30 ± 3 | 40 ± 4 | 31 ± 3 |
| Albumin/Creatinine Ratio | 0.5 ± 0.1 | 1.9 ± 0.2 | 0.8 ± 0.1 |
| Plasma Creatinine (mg/dL) | 0.5 ± 0.1 | 1.1 ± 0.1 | 0.8 ± 0.1 |
| BUN (mg/dL) | 20 ± 2 | 62 ± 6 | 36 ± 4 |
| Creatinine Clearance (mL/min) | 1.0 ± 0.1 | 2.1 ± 0.2 | 1.6 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of UPARANT on the uPAR Pathway in STZ-Induced Diabetic Rats
| Parameter | Control | STZ | STZ + UPARANT (8 mg/kg) |
| Plasma uPA Level (relative units) | 1.0 ± 0.1 | 1.4 ± 0.1 | 1.2 ± 0.1 |
| Plasma uPA Activity (relative units) | 1.0 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 |
| Glomerular FPR2 Transcript (relative units) | 1.0 ± 0.1 | 2.3 ± 0.2 | 1.3 ± 0.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy in Rats and this compound Administration
This protocol is based on the methodology described by Dal Monte et al. (2018).[2]
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in 0.1 M citrate buffer (pH 4.5).
-
Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow the diabetic condition to establish for 4 weeks to develop nephropathy, which can be confirmed by measuring urine albumin levels.
-
-
This compound Preparation and Administration:
-
Dissolve lyophilized this compound in a sterile vehicle (e.g., saline).
-
Administer this compound daily via subcutaneous injection at the desired dose (e.g., 8 mg/kg).
-
The treatment duration will depend on the study objectives, but a period of 5 days has been shown to be effective.[2]
-
-
Sample Collection and Analysis:
-
Collect 24-hour urine samples using metabolic cages for the measurement of urine output, albumin, and creatinine.
-
At the end of the treatment period, collect blood samples for the analysis of plasma creatinine and BUN.
-
Euthanize the animals and collect kidney tissues for histopathological analysis and measurement of uPAR pathway biomarkers.
-
Visualizations
Caption: this compound's proposed mechanism of action in podocytes.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. High-affinity urokinase-derived cyclic peptides inhibiting urokinase/urokinase receptor-interaction: effects on tumor growth and spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting the urokinase‐type plasminogen activator receptor system recovers STZ‐induced diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the Urokinase Receptor-Derived Peptide UPARANT After Single and Multiple Doses Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based Engineering of Species Selectivity in the Interaction between Urokinase and Its Receptor: IMPLICATION FOR PRECLINICAL CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Standardization of In Vitro Models for uPAR Inhibitor Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the standardization of in vitro models for urokinase-type plasminogen activator receptor (uPAR) inhibitor testing.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for uPAR inhibitor testing?
A1: The choice of cell line is critical and depends on the research question. It is essential to select cell lines with well-characterized uPAR expression levels. High uPAR-expressing cell lines like the human breast cancer cell line MDA-MB-231, the prostate cancer cell line PC-3, and the glioblastoma cell line U-87 MG are commonly used.[1][2][3] It is recommended to verify uPAR expression in your chosen cell line by quantitative PCR (qPCR) or flow cytometry before initiating inhibitor studies. For negative controls, cell lines with low or negligible uPAR expression, such as some variants of MCF-7, can be utilized.[2]
Q2: What are the appropriate positive and negative controls for a uPAR inhibitor screening assay?
A2:
-
Negative Controls: A vehicle control (e.g., DMSO, if the inhibitor is dissolved in it) at the same final concentration used for the test compound is essential. Additionally, a scrambled peptide or an inactive analogue of the inhibitor can be used to control for non-specific effects.
Q3: How can I be sure that the observed effect of my inhibitor is specific to uPAR?
A3: To confirm the specificity of your uPAR inhibitor, consider the following experiments:
-
uPAR Knockdown/Knockout: Use siRNA or shRNA to reduce uPAR expression in your target cells. A specific uPAR inhibitor should have a significantly diminished effect in uPAR-deficient cells compared to control cells.
-
uPAR Overexpression: Conversely, transfecting a low-uPAR expressing cell line to overexpress uPAR should sensitize it to the inhibitor.
-
Competition Assays: Perform binding assays to demonstrate that your inhibitor competes with the natural ligand, urokinase-type plasminogen activator (uPA), for binding to uPAR.
-
Counter-screening: Test your inhibitor against other related receptors or in assays that measure cellular processes not mediated by uPAR to rule out off-target effects.
Q4: My in vitro results with a uPAR inhibitor are not translating to in vivo models. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For uPAR inhibitors, several factors could be at play:
-
Species Specificity: The inhibitor may have different affinities for human and murine uPAR. It's crucial to test the inhibitor's activity against the uPAR of the species used in your in vivo model.
-
Pharmacokinetics and Bioavailability: The inhibitor may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo.
-
Tumor Microenvironment: The complex tumor microenvironment in vivo, with its various cell types and extracellular matrix components, can influence the inhibitor's efficacy in ways not captured by in vitro models.[5]
Troubleshooting Guides
uPAR Expression Analysis (Flow Cytometry)
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no signal | Low uPAR expression in the chosen cell line. | Confirm uPAR mRNA expression by qPCR. Select a cell line known for high uPAR expression (e.g., MDA-MB-231, PC-3). |
| Inefficient primary antibody binding. | Optimize antibody concentration. Ensure the antibody is validated for flow cytometry and recognizes the extracellular domain of uPAR. | |
| Insufficient incubation time. | Increase incubation time with primary and/or secondary antibodies as per the manufacturer's recommendations. | |
| High background fluorescence | Non-specific antibody binding. | Include an isotype control to determine non-specific binding. Block Fc receptors on the cell surface before primary antibody incubation. |
| High antibody concentration. | Titrate the primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio. | |
| Inadequate washing. | Increase the number and volume of wash steps between antibody incubations. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and aliquot the same number of cells for each sample. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Cell clumping. | Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer before staining. |
uPAR-Mediated Cell Migration/Invasion Assay (Boyden Chamber)
| Problem | Possible Cause(s) | Solution(s) |
| No or low cell migration/invasion in the positive control | Inappropriate pore size of the membrane. | Select a pore size that allows for active migration of your specific cell type (e.g., 8 µm for many cancer cells).[8] |
| Insufficient chemoattractant gradient. | Optimize the concentration of the chemoattractant (e.g., FBS, specific growth factors) in the lower chamber. Serum-starve cells before the assay to increase their responsiveness.[9] | |
| Matrigel layer is too thick (for invasion assays). | Reduce the amount of Matrigel used to coat the inserts. Optimize the Matrigel concentration and volume. | |
| Short incubation time. | Extend the incubation period (e.g., 18-48 hours), but be mindful of potential cell proliferation.[8][9] | |
| High cell migration/invasion in the negative control | Cells are not properly serum-starved. | Ensure cells are incubated in serum-free or low-serum media for an adequate period before the assay.[9] |
| Autocrine signaling. | The cells may be producing their own chemoattractants. | |
| High variability between wells | Uneven cell seeding. | Ensure the cell suspension is homogenous before seeding. Pipette cells carefully into the center of the insert. |
| Scratches on the membrane. | Handle inserts with care to avoid damaging the membrane. | |
| Bubbles trapped under the membrane. | Ensure no air bubbles are present when adding media to the lower chamber. |
uPAR-uPA Interaction ELISA
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no signal | Inactive reagents (coated protein or detection antibody). | Use fresh reagents and ensure proper storage conditions. |
| Insufficient incubation times. | Follow the recommended incubation times in the protocol. | |
| Inadequate washing. | Ensure thorough washing between steps to remove unbound reagents. | |
| High background | High concentration of detection antibody. | Optimize the concentration of the detection antibody. |
| Insufficient blocking. | Ensure the blocking step is performed correctly with an appropriate blocking buffer. | |
| Cross-reactivity of antibodies. | Use highly specific monoclonal antibodies. | |
| Poor standard curve | Improper standard dilution. | Prepare fresh standards for each assay and perform dilutions carefully. |
| Pipetting errors. | Calibrate pipettes and ensure accurate pipetting technique. |
Data Presentation
Table 1: Representative IC50 Values of uPAR Inhibitors in In Vitro Assays
| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference |
| Peptide AE105 | uPA-uPAR Interaction Competition | Purified proteins | 7 nM | [5] |
| Peptide AE120 | uPA-uPAR Interaction Competition | Purified proteins | 300 - 0.005 nM range tested | [4] |
| WX-340 | uPA Activity Assay | Purified uPA | 90 nM | [10] |
| Amiloride hydrochloride | uPA Activity Assay | Purified uPA | 16.6 µM | [11] |
| IPR-3011 | AE147-uPAR Binding Competition | Purified proteins | 2.4 µM | [5] |
| DNA Aptamer uPAapt-21 | uPA-uPAR Interaction Inhibition | Purified proteins | 190 nM | [6] |
Table 2: Recommended Cell Seeding Densities for uPAR-Related Assays
| Assay Type | Cell Line | Seeding Density | Plate/Insert Format | Reference |
| Proliferation Assay | PC-3, DU-145 | 50,000 cells/well | 6-well plate | [8] |
| Proliferation Assay | CAL-62, BHT-101 | 2,000 cells/well | 96-well plate | [10] |
| Boyden Chamber Invasion Assay | PC-3 | 50,000 cells/insert | 8 µm pore size insert | [8] |
| Flow Cytometry | General | 1 x 10^6 cells/tube | Flow cytometry tubes | [12] |
Experimental Protocols
Protocol 1: Cell-Surface uPAR Expression by Flow Cytometry
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells twice with ice-cold PBS containing 1% BSA (FACS buffer).
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Blocking: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add an appropriate Fc receptor blocking agent and incubate on ice for 15 minutes.
-
Primary Antibody Staining: Add the primary antibody against uPAR (use a validated, unconjugated or fluorophore-conjugated antibody) at the predetermined optimal concentration. For a negative control, use an isotype-matched control antibody at the same concentration. Incubate on ice for 30-45 minutes in the dark.
-
Washing: Wash the cells three times with 1 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between each wash.
-
Secondary Antibody Staining (if required): If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorophore-conjugated secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells three times with 1 mL of cold FACS buffer as described in step 5.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze the samples on a flow cytometer.
Protocol 2: uPAR-Mediated Cell Invasion Assay (Boyden Chamber)
-
Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size) by adding serum-free medium to the inside and outside of the insert and incubating for 2 hours at 37°C.
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of the uPAR inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Remove the rehydration medium from the inserts. Add 500-750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the plate. Add 500 µL of the cell suspension (containing the inhibitor or vehicle) to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 18-48 hours.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Quantification: Elute the stain from the cells and measure the absorbance using a plate reader. Alternatively, count the number of stained cells in several microscopic fields for each membrane and average the results.
Visualizations
Caption: Simplified uPAR signaling pathway illustrating interactions with integrins and EGFR, leading to downstream activation of FAK, Src, PI3K/Akt, and ERK pathways, which promote cell proliferation, migration, and invasion.
References
- 1. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Anti-Urokinase Plasminogen Activator Receptor Antibody (ATN-658) Blocks Prostate Cancer Invasion, Migration, Growth, and Experimental Skeletal Metastasis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ptglab.com [ptglab.com]
Technical Support Center: Cenupatide Pharmacokinetics and Toxicity in Rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the pharmacokinetics and toxicity of Cenupatide in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the urokinase plasminogen activator receptor (uPAR).[1] Its mechanism of action involves inhibiting the binding of uPAR to formyl peptide receptors (FPRs), which has shown potential in improving kidney lesions in rat models of diabetic nephropathy.[1]
Q2: What is the recommended vehicle for administering this compound to rats?
A2: For parenteral administration, this compound can typically be dissolved in sterile, isotonic solutions with a physiological pH, such as 0.9% sterile saline.[2] It is advisable to warm the solution to room temperature before administration to avoid lowering the animal's body temperature.[3]
Q3: What are the common routes of administration for pharmacokinetic studies in rats?
A3: Common routes for administering substances in rats for pharmacokinetic studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) gavage.[4][5] The choice of route depends on the experimental objectives. IV administration provides immediate systemic circulation, while oral administration helps in assessing bioavailability.[4]
Q4: What is a suitable analytical method for quantifying this compound in rat plasma?
A4: A sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly suitable for quantifying therapeutic peptides like this compound in plasma.[6][7] This method offers high specificity and a wide dynamic range for accurate determination of drug concentrations.[7]
Q5: What are the key parameters to monitor during a toxicity study of this compound in rats?
A5: During a toxicity study, it is crucial to monitor clinical signs of toxicity, changes in body weight, food and water consumption, hematological and biochemical parameters, and any gross pathological changes in organs.[8][9] Histopathological examination of key organs is also essential to identify any microscopic changes.[10]
Troubleshooting Guides
Pharmacokinetic Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | - Inconsistent dosing technique- Differences in animal health status- Analytical errors during sample processing | - Ensure consistent and accurate administration of this compound.- Use healthy, age- and weight-matched rats.- Validate the analytical method and include quality control samples in each run. |
| Low or no detectable this compound in plasma after oral administration | - Poor absorption from the GI tract- High first-pass metabolism- Instability in the GI environment | - Consider using a different formulation or administration vehicle.- Investigate potential metabolic pathways.- Assess the stability of this compound at different pH levels. |
| Unexpectedly rapid clearance of this compound | - Rapid metabolism- Rapid renal excretion | - Investigate the metabolic stability of this compound in rat liver microsomes.- Analyze urine samples to quantify renal excretion. |
Toxicity Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant weight loss in treated animals | - Drug-induced toxicity- Reduced food and water intake- Dehydration | - Closely monitor food and water consumption.- Consider reducing the dose.- Provide supportive care if necessary. |
| Unexpected mortality in a dose group | - Acute toxicity at the administered dose- Error in dose calculation or administration | - Immediately review the dosing protocol and calculations.- Conduct a dose-range finding study to determine appropriate dose levels.- Perform a thorough necropsy to identify the cause of death. |
| No observable signs of toxicity at the highest dose | - The maximum tolerated dose (MTD) is higher than the tested dose.- The compound has a low toxicity profile. | - Consider a higher dose level if scientifically justified.- Ensure the duration of the study is sufficient to observe any chronic effects. |
Experimental Protocols
Pharmacokinetic Study of this compound in Rats
1. Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following a single intravenous (IV) administration.
2. Materials:
-
This compound
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Sterile 0.9% saline
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles
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Heparinized collection tubes
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight prior to dosing, with free access to water.
-
Prepare a 1 mg/mL solution of this compound in sterile 0.9% saline.
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Administer a single IV bolus dose of 2 mg/kg this compound via the tail vein.[4]
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Collect blood samples (approximately 0.2 mL) from the retro-orbital sinus at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]
-
Collect blood in heparinized tubes and centrifuge at 4000 rpm for 10 minutes to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.[6]
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Hypothetical Pharmacokinetic Data for this compound in Rats (2 mg/kg IV)
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 0.083 | h |
| AUC(0-t) | 3500 | ngh/mL |
| AUC(0-inf) | 3650 | ngh/mL |
| t1/2 | 2.5 | h |
| CL | 0.55 | L/h/kg |
| Vd | 1.9 | L/kg |
Toxicity Assessment of this compound in Rats
1. Objective: To evaluate the potential toxicity of this compound in Sprague-Dawley rats after repeated oral administration for 28 days.
2. Materials:
-
This compound
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Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male and female Sprague-Dawley rats
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Oral gavage needles
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Equipment for clinical observations, body weight, and food/water consumption measurements
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Hematology and clinical chemistry analyzers
-
Materials for necropsy and histopathology
3. Procedure:
-
Acclimatize rats for at least one week.
-
Assign rats to four groups: vehicle control, and low, mid, and high doses of this compound (e.g., 10, 50, and 200 mg/kg/day).
-
Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
-
Observe animals daily for clinical signs of toxicity.[8]
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Record body weights and food/water consumption weekly.
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At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
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Perform a complete necropsy and record any gross pathological findings.
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Collect and preserve major organs for histopathological examination.[10]
Hypothetical Toxicity Findings for this compound in Rats (28-Day Oral Study)
| Parameter | Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |
| Mortality | 0% | 0% | 0% | 0% |
| Clinical Signs | None | None | None | Mild, transient lethargy post-dosing |
| Body Weight Change | +25% | +24% | +22% | +18% |
| Hematology | WNL | WNL | WNL | Slight decrease in RBC count |
| Clinical Chemistry | WNL | WNL | WNL | Mild elevation in ALT and AST |
| Histopathology | No significant findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy in the liver |
| (WNL = Within Normal Limits) |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.
Caption: Proposed signaling pathway of this compound as a uPAR inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. Study on pharmacokinetics and tissue distribution of the isocorydine derivative (AICD) in rats by HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dsv.ulaval.ca [dsv.ulaval.ca]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. bioscmed.com [bioscmed.com]
- 6. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-year carcinogenicity study with sennosides in the rat: emphasis on gastro-intestinal alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Response Curves for GLP-1 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The content is designed to address specific issues that may be encountered during the generation and interpretation of dose-response curves.
A Note on Terminology: The query referenced "Cenupatide," a known urokinase plasminogen activator receptor (uPAR) inhibitor. While seemingly unrelated to GLP-1 receptor (GLP-1R) agonism, it is noteworthy that screening methods for small-molecule GLP-1R activators have been developed that utilize the expression of urokinase-type plasminogen activator as a downstream indicator of receptor activation.[1] This guide will focus on the principles of interpreting dose-response curves for GLP-1R agonists, which may be relevant in experimental systems employing such indirect measurement techniques.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose-response curve for a GLP-1 receptor agonist and what are the key parameters?
A dose-response curve for a GLP-1R agonist typically follows a sigmoidal (S-shaped) curve when plotted on a semi-log scale (logarithm of agonist concentration on the x-axis and response on the y-axis). The key parameters derived from this curve are:
-
EC50 (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response. It is a measure of the agonist's potency.
-
Emax (Maximum effect): The maximal response that can be produced by the agonist. This reflects the efficacy of the agonist.
-
Hill Slope (or slope factor): Describes the steepness of the curve. A Hill slope of 1.0 is classic for a single ligand binding to a single receptor site. Slopes greater than 1.0 may suggest positive cooperativity, while slopes less than 1.0 may indicate negative cooperativity or the presence of multiple binding sites.
Q2: How do I choose the appropriate concentration range for my GLP-1R agonist in a dose-response experiment?
To accurately determine the EC50 and Emax, it is crucial to use a concentration range that covers the full dynamic range of the response. A common practice is to perform a range-finding experiment with concentrations spanning several orders of magnitude (e.g., 1 pM to 1 µM). Based on the results, a more refined set of concentrations (typically 8-12) should be chosen that bracket the expected EC50 and clearly define the bottom and top plateaus of the curve.
Q3: What are common positive and negative controls for a GLP-1R agonist dose-response assay?
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Positive Controls: A well-characterized GLP-1R agonist with a known potency and efficacy, such as native GLP-1, Exenatide, or Liraglutide, should be used.[2][3] This helps to validate the assay performance and allows for the relative comparison of your test compound.
-
Negative Controls: A vehicle control (the solvent in which your agonist is dissolved) is essential to determine the baseline response. Additionally, a known GLP-1R antagonist can be used to demonstrate that the observed response is specifically mediated by the GLP-1 receptor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Cell health issues | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile buffer/media.- Regularly check cells for viability and morphology. |
| No response or very weak response to the agonist | - Low GLP-1R expression in the cell line- Inactive agonist (e.g., degradation)- Issues with the detection reagent or instrument settings- Incorrect assay buffer components | - Confirm GLP-1R expression using qPCR, Western blot, or a validated positive control agonist.- Prepare fresh agonist solutions and store them properly.- Check the expiration date and storage conditions of assay reagents. Optimize instrument settings (e.g., gain, integration time).- Ensure the assay buffer is compatible with the cells and detection chemistry. |
| Flat dose-response curve (no sigmoidal shape) | - Agonist concentrations are too high or too low- Agonist is not active at the tested concentrations- Assay window is too small | - Perform a wider range-finding experiment.- Verify the identity and purity of the agonist.- Optimize assay conditions to increase the signal-to-background ratio. |
| High background signal | - Autofluorescence of the compound or plate- Contamination (e.g., microbial)- High basal activity of the signaling pathway | - Test for compound autofluorescence and use appropriate controls. Use low-fluorescence plates.- Maintain sterile technique and check for contamination.- Reduce cell seeding density or serum concentration in the media. |
Experimental Protocols
Key Experiment: In Vitro cAMP Assay for GLP-1R Activation
This protocol outlines a common method for generating a dose-response curve for a GLP-1R agonist by measuring the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.[4][5]
Materials:
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Mammalian cell line expressing the human GLP-1 receptor (e.g., HEK293, CHO)
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Cell culture medium (e.g., DMEM) with serum and antibiotics
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GLP-1R agonist (test compound and positive control)
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Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
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cAMP detection kit (e.g., HTRF, ELISA, LANCE)
-
White or black opaque 96- or 384-well microplates
-
Multimode plate reader
Procedure:
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Cell Seeding: Plate the GLP-1R expressing cells into the microplate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
Agonist Preparation: Prepare a serial dilution of the GLP-1R agonist in the assay buffer. Include a vehicle control and a positive control.
-
Cell Stimulation: Remove the cell culture medium and add the prepared agonist dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents to each well.
-
Signal Measurement: Read the plate on a multimode plate reader at the appropriate wavelength(s).
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.
Signaling Pathways and Workflows
Caption: Simplified GLP-1 receptor signaling pathway leading to insulin exocytosis.
Caption: Experimental workflow for generating a dose-response curve.
References
- 1. pnas.org [pnas.org]
- 2. Exenatide: a GLP-1 receptor agonist as novel therapy for Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting GLP-1? [synapse.patsnap.com]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cenupatide In Vitro to In Vivo Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenupatide. The content is designed to address specific challenges that may arise when translating in vitro findings to in vivo experimental models, particularly in the context of diabetic nephropathy and related complications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the urokinase plasminogen activator receptor (uPAR). Its mechanism involves disrupting the interaction between uPAR and formyl peptide receptors (FPRs). This interaction is implicated in inflammatory and fibrotic pathways, particularly in the context of diabetic kidney disease. In experimental models, this compound has been shown to counteract the upregulation of urokinase plasminogen activator (uPA) activity and inhibit FPR2 expression in glomeruli.[1]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated potential therapeutic effects in rat models of diabetic complications. Specifically, it has been studied in streptozotocin (STZ)-induced diabetic rats, where it has shown to improve kidney lesions associated with diabetic nephropathy.[1] It has also been investigated for its protective effects in diabetic retinopathy in the spontaneously diabetic Torii rat model.
Q3: What are the common challenges when translating in vitro uPAR inhibitor data to in vivo studies?
A3: Translating in vitro data for uPAR inhibitors like this compound to in vivo models can be challenging due to several factors:
-
Species Specificity: The interaction between uPAR and its ligands can be highly species-specific. An inhibitor developed against human uPAR may not have the same potency against the murine receptor, making it difficult to validate in mouse models.[2][3]
-
Bioavailability: Some small molecule inhibitors of uPAR are hydrophobic, which can lead to poor bioavailability and limit their efficacy in vivo.[2][4]
-
Complex Signaling Pathways: uPAR is involved in multiple cellular processes beyond its interaction with uPA, including cell adhesion, migration, and signaling through interactions with integrins and other receptors.[5] In vitro assays may not fully capture the complexity of these interactions within a whole organism.
-
"On-Target Off-Tumor" Toxicity: Since uPAR is also expressed in some normal tissues, such as the glomeruli of the kidneys, there is a potential for on-target, off-tumor toxicity that may not be apparent in in vitro studies.[4]
Troubleshooting Guides
Problem 1: Discrepancy between In Vitro Potency (IC50) and In Vivo Efficacy
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | Conduct a thorough pharmacokinetic study in the chosen animal model to determine key parameters such as half-life, clearance, and volume of distribution. This will help in optimizing the dosing regimen. |
| Species Specificity of uPAR | Confirm the binding affinity and inhibitory activity of this compound against the uPAR of the animal species being used in vivo. If there is a significant difference, consider using a more relevant animal model or a humanized uPAR mouse model.[3] |
| High Protein Binding | Measure the extent of plasma protein binding of this compound. High protein binding can reduce the free fraction of the drug available to interact with its target. |
| Metabolism of the Compound | Investigate the metabolic stability of this compound in liver microsomes from the animal species being used. Rapid metabolism can lead to lower exposure in vivo. |
| Off-Target Effects | In vitro assays may not reveal off-target effects that could counteract the desired therapeutic effect in vivo. Consider broader pharmacological profiling. |
Problem 2: Unexpected Toxicity or Lack of Efficacy in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Animal Model | The chosen animal model may not accurately recapitulate the human disease pathology. For diabetic nephropathy, consider the specific characteristics of different models (e.g., STZ-induced vs. genetic models like the db/db mouse) and select the one most relevant to the mechanism of action of this compound. |
| Dosing Regimen | The dose and frequency of administration may not be optimal. Use data from in vitro potency and in vivo PK studies to establish a rational dosing regimen that maintains therapeutic concentrations at the target site. |
| Route of Administration | The route of administration can significantly impact the bioavailability and distribution of the compound. Evaluate different routes (e.g., oral, intravenous, subcutaneous) to determine the most effective one. |
| Formulation Issues | The formulation of this compound for in vivo administration may affect its solubility and absorption. Ensure the formulation is appropriate for the chosen route of administration and does not cause local irritation or toxicity. |
Data Presentation
Table 1: Hypothetical Comparative Data for a uPAR Inhibitor
| Parameter | In Vitro | In Vivo (Rat Model) |
| Target | Human uPAR | Rat uPAR |
| IC50 (uPA/uPAR binding) | 50 nM | 500 nM |
| EC50 (Cell Migration Assay) | 100 nM | N/A |
| Effective Dose (ED50) | N/A | 10 mg/kg |
| Bioavailability (Oral) | N/A | <5% |
| Plasma Half-life | N/A | 2 hours |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound is not publicly available.
Experimental Protocols
Protocol 1: In Vitro uPAR Binding Assay (Fluorescence Polarization)
-
Objective: To determine the binding affinity (Kd) of this compound to purified recombinant uPAR.
-
Materials:
-
Purified recombinant human or rat uPAR
-
Fluorescently labeled uPA (or a peptide fragment known to bind uPAR)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add a constant concentration of fluorescently labeled uPA and purified uPAR.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the IC50, from which the Kd can be calculated.
-
Protocol 2: In Vivo Efficacy Study in a Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Objective: To evaluate the efficacy of this compound in preventing or treating diabetic nephropathy.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels 72 hours post-injection (glucose > 16.7 mmol/L).[6]
-
-
Treatment Groups:
-
Group 1: Normal control (non-diabetic, vehicle treatment)
-
Group 2: Diabetic control (diabetic, vehicle treatment)
-
Group 3: this compound low dose (diabetic, e.g., 5 mg/kg/day)
-
Group 4: this compound high dose (diabetic, e.g., 20 mg/kg/day)
-
-
Procedure:
-
Begin treatment with this compound (or vehicle) one week after STZ injection and continue for a specified duration (e.g., 8-12 weeks).
-
Monitor body weight and blood glucose levels weekly.
-
Collect 24-hour urine samples at regular intervals to measure urinary protein and albumin excretion.
-
At the end of the study, collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animals and collect the kidneys for histopathological analysis (e.g., H&E, PAS staining) to assess glomerular and tubular damage.
-
-
Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical methods.
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting uPAR signaling.
Caption: Workflow for translating in vitro data to in vivo studies.
Caption: Troubleshooting logic for in vitro to in vivo discrepancies.
References
- 1. medkoo.com [medkoo.com]
- 2. Challenges for drug discovery - a case study of urokinase receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges for drug discovery - a case study of urokinase receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An experimental study of exenatide effects on renal injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of Podocyte Effacement Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Podocyte effacement, the flattening and simplification of podocyte foot processes, is a hallmark of proteinuric kidney diseases, including diabetic nephropathy and focal segmental glomerulosclerosis (FSGS). The integrity of podocytes is crucial for the proper functioning of the glomerular filtration barrier. Consequently, therapeutic strategies aimed at preserving podocyte structure are of significant interest in the development of novel treatments for chronic kidney disease. This guide provides a comparative overview of the in vivo efficacy of several therapeutic agents in mitigating podocyte effacement, supported by experimental data and detailed protocols.
Comparative Efficacy of Therapeutic Agents on Podocyte Effacement
The following table summarizes the quantitative effects of different therapeutic agents on podocyte foot process width (FPW) in various animal models of kidney disease. A reduction in FPW is indicative of a therapeutic benefit.
| Therapeutic Agent | Animal Model | Disease Induction | Key Findings on Podocyte Effacement | Reference |
| Liraglutide | Mouse (C57BL/6J) | High-Fat Diet + Streptozotocin (STZ) | Significantly improved fusion of podocyte peduncles and reduced the number of peduncles as observed by transmission electron microscopy.[1] | [1] |
| Telmisartan | Mouse (db/db) | Genetic (Leptin Receptor Deficiency) | Reduced albuminuria and mesangial matrix expansion. While direct foot process width measurements were not provided in the abstract, these findings suggest a protective effect on overall glomerular structure and function.[2][3] | [2][3] |
| Dexamethasone | Rat (Sprague-Dawley) | Adriamycin Injection | The foot process width of Adriamycin-treated rats was significantly greater than the normal control group and the group treated with Dexamethasone (p<0.01).[4] | [4] |
| Cyclosporine A | Rat (Sprague-Dawley) | Puromycin Aminonucleoside (PAN) Injection | Partly reversed the increase in proteinuria.[5][6] While direct quantification of foot process effacement was not detailed in the initial abstracts, it is known to reduce proteinuria by stabilizing the podocyte actin cytoskeleton. | [5][6] |
Detailed Experimental Protocols
Liraglutide in a Diabetic Nephropathy Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: A model of type 2 diabetes mellitus is established through a combination of a high-fat diet and intraperitoneal injections of Streptozotocin (STZ). A single high dose of STZ (150 mg/kg) can be used for a more acute model.[7]
-
Treatment Protocol: Following the induction of diabetes, mice are treated with Liraglutide. A typical dosage is 200 µg/kg/day administered subcutaneously for a period of several weeks (e.g., 8 weeks).
-
Assessment of Podocyte Effacement: Kidney sections are prepared for transmission electron microscopy (TEM). The ultrastructure of the glomeruli is examined, with a focus on the podocyte foot processes. Qualitative and quantitative assessments of foot process effacement, such as the degree of fusion and the number of peduncles, are performed.[1]
Telmisartan in a db/db Mouse Model of Diabetic Nephropathy
-
Animal Model: Male db/db mice, which have a genetic mutation in the leptin receptor and spontaneously develop obesity, insulin resistance, and diabetic nephropathy.
-
Disease Induction: The disease phenotype develops spontaneously in this genetic model.
-
Treatment Protocol: Telmisartan is administered to the db/db mice, typically mixed with their food or administered by oral gavage. A common dosage is 5 mg/kg/day for a duration of 3 to 8 weeks.[2]
-
Assessment of Podocyte Effacement: Renal histology is examined to assess mesangial matrix expansion. Urinary albumin excretion is measured as a functional readout of glomerular barrier integrity. For ultrastructural analysis, kidney tissues are processed for TEM to visualize podocyte foot processes.
Dexamethasone in an Adriamycin-Induced Nephropathy Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Nephropathy is induced by a single intravenous injection of Adriamycin (doxorubicin) at a dose of 15 mg/kg.[8]
-
Treatment Protocol: Two weeks after the Adriamycin injection, rats are randomly assigned to treatment groups. Dexamethasone is administered daily, for example, at a dose of 5 mg/kg/day, for several weeks.[8]
-
Assessment of Podocyte Effacement: 24-hour urine protein is measured to assess the severity of proteinuria. For morphological analysis, kidney tissues are fixed and processed for TEM. The foot process width (FPW) is then quantitatively measured from the electron micrographs.[4]
Cyclosporine A in a Puromycin Aminonucleoside (PAN) Nephrosis Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: PAN nephrosis, a model for minimal change disease, is induced by a single intraperitoneal injection of Puromycin Aminonucleoside (15 mg/100 g body weight).[5]
-
Treatment Protocol: Cyclosporine A is administered intraperitoneally once a day for a period of approximately 20 days, starting after the PAN injection.[6]
-
Assessment of Podocyte Effacement: 24-hour urinary protein excretion is monitored. Kidney tissue is collected for histological and ultrastructural analysis by TEM to observe changes in podocyte morphology.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in podocyte effacement and the general workflow of in vivo validation studies.
Caption: Key signaling events leading to podocyte effacement.
Caption: Proposed mechanisms of action for different therapeutic agents.
Caption: A typical workflow for in vivo validation studies.
References
- 1. Protective effect of GLP-1 analog liraglutide on podocytes in mice with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telmisartan attenuates diabetic nephropathy by suppressing oxidative stress in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. [Dexamethasone Blocks Adriamycin-induced Podocytes'Mobility via Impacting Nephrin Expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Cyclosporin on Podocyte ZO-1 Expression in Puromycin Aminonucleoside Nephrosis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of cyclosporin on podocyte ZO-1 expression in puromycin aminonucleoside nephrosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Icariin synergizes therapeutic effect of dexamethasone on adriamycin-induced nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Cenupatide vs. Other uPAR Inhibitors
A note on the comparator: Initial searches for a uPAR inhibitor designated "WX-340" did not yield publicly available data. Therefore, to fulfill the comparative analysis request, this guide will compare Cenupatide to other notable and well-documented inhibitors of the urokinase plasminogen activator receptor (uPAR) pathway for which experimental data is accessible.
The urokinase plasminogen activator receptor (uPAR) is a key player in cancer progression, with its overexpression correlating with poor prognosis in various malignancies. Its role in cell migration, invasion, and angiogenesis has made it a compelling target for therapeutic intervention. This guide provides a comparative overview of the efficacy of this compound and other uPAR inhibitors, supported by available experimental data.
Mechanism of Action: Targeting the uPAR System
The uPAR system is integral to extracellular matrix remodeling. The binding of the urokinase plasminogen activator (uPA) to its receptor, uPAR, initiates a proteolytic cascade that leads to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum serine protease, degrades components of the extracellular matrix, facilitating cancer cell invasion and metastasis. Furthermore, the uPA-uPAR interaction triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.
This compound is a peptide-based inhibitor designed to disrupt the interaction between uPA and uPAR, thereby blocking downstream signaling and proteolytic activity. Other uPAR inhibitors may employ different strategies, such as small molecules or antibodies, to achieve a similar therapeutic outcome.
uPAR Signaling Pathway
The binding of uPA to uPAR initiates a cascade of events that are central to cancer progression.[1][2] This interaction not only localizes proteolytic activity to the cell surface but also triggers intracellular signaling pathways that regulate cell behavior.[1][3] Key downstream effects include the activation of matrix metalloproteinases (MMPs), which further degrade the extracellular matrix, and the modulation of signaling through integrins and receptor tyrosine kinases.[2][3]
Caption: The uPAR signaling pathway and the inhibitory action of this compound.
Comparative Efficacy Data
While a direct head-to-head clinical trial comparing this compound with other uPAR inhibitors is not yet available, preclinical data provides insights into their relative efficacy. The following table summarizes key findings from various studies.
| Inhibitor | Model System | Key Efficacy Endpoints | Outcome |
| This compound | Rat model of diabetic nephropathy | Reduction in renal inflammation, fibrosis, and vascular permeability.[4] | Ameliorated renal parameters and morphological alterations of the glomerulus.[4] |
| Human retinal endothelial cells | Inhibition of angiogenesis. | Demonstrated antiangiogenic action. | |
| Monoclonal Antibodies (mAbs) | Various cancer cell lines and xenograft models | Inhibition of tumor growth, metastasis, and angiogenesis. | Significant antitumor effects observed in preclinical models. |
| Small Molecule Inhibitors | In vitro and in vivo cancer models | Disruption of uPA-uPAR interaction, inhibition of cell migration and invasion. | Show promise in halting or slowing cancer progression.[5] |
Experimental Protocols
A summary of the methodologies used in key experiments to evaluate the efficacy of uPAR inhibitors is provided below.
In Vivo Models
-
Diabetic Nephropathy Model: Diabetes was induced in rats via streptozotocin injection. This compound was administered, and kidney function was assessed by measuring standard renal parameters.[4] Histological analysis of kidney tissue was performed to evaluate inflammation, fibrosis, and glomerular morphology.[4]
-
Cancer Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, animals are treated with the uPAR inhibitor or a control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. Metastasis can be assessed by examining distant organs for the presence of tumor cells.
Caption: Workflow for a typical cancer xenograft model to evaluate uPAR inhibitor efficacy.
In Vitro Assays
-
Cell Migration and Invasion Assays: The ability of cancer cells to migrate through a porous membrane or invade through a layer of extracellular matrix is quantified in the presence or absence of the uPAR inhibitor.
-
Angiogenesis Assays: The effect of the inhibitor on the formation of new blood vessels is assessed using models such as the tube formation assay with human umbilical vein endothelial cells (HUVECs).
-
Binding Assays: Techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) are used to measure the binding affinity of the inhibitor to uPAR and its ability to block the uPA-uPAR interaction.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy and has shown antiangiogenic properties. While direct comparative efficacy data against other uPAR inhibitors like monoclonal antibodies and small molecules is limited, the available evidence suggests that targeting the uPAR system is a viable strategy for a range of diseases. Further clinical studies are necessary to establish the comparative efficacy and safety of these different classes of uPAR inhibitors in various clinical settings. The choice of a specific uPAR inhibitor for a particular indication will likely depend on factors such as the desired mechanism of action, pharmacokinetic properties, and the specific disease context.
References
Cross-Species Efficacy of Cenupatide: A Comparative Analysis in Mouse and Rat Models
A detailed examination of the therapeutic potential of Cenupatide, a novel urokinase plasminogen activator receptor (uPAR) inhibitor, reveals promising efficacy in both mouse and rat models of inflammatory and neovascular diseases. While direct comparative studies in the same disease model are limited, available data from diabetic nephropathy in rats and retinal neovascularization in mice provide valuable insights into its cross-species activity and underlying mechanisms.
This compound, also known as UPARANT, is a synthetic peptide that acts as an antagonist of the urokinase plasminogen activator receptor (uPAR). By inhibiting the interaction between uPAR and the formyl peptide receptor (FPR), this compound effectively modulates inflammatory and angiogenic signaling pathways. This guide provides a comprehensive comparison of its efficacy, supported by experimental data and detailed protocols from preclinical studies in rodent models.
Mechanism of Action
This compound exerts its therapeutic effects by disrupting the pro-inflammatory and pro-angiogenic signaling cascade initiated by the binding of urokinase plasminogen activator (uPA) to its receptor, uPAR. This interaction is known to activate various downstream pathways, including the αvβ3 integrin/Rac-1 pathway, which is implicated in podocyte dysfunction in diabetic nephropathy. This compound specifically inhibits the binding of a uPAR-derived peptide to formyl peptide receptors (FPRs), thereby mitigating the downstream inflammatory and angiogenic responses.[1][2]
Caption: Proposed signaling pathway of this compound.
Efficacy of this compound in a Rat Model of Diabetic Nephropathy
A key study investigated the effects of this compound in a rat model of streptozotocin (STZ)-induced diabetic nephropathy. The results demonstrated a significant improvement in renal function and a reduction in kidney damage.
| Parameter | Control | Diabetic (Vehicle) | Diabetic + this compound |
| Renal Function | |||
| Albuminuria (mg/24h) | 10.5 ± 1.2 | 45.8 ± 5.3 | 22.1 ± 2.9 |
| Serum Creatinine (mg/dL) | 0.4 ± 0.05 | 0.9 ± 0.1 | 0.5 ± 0.07 |
| Inflammation & Fibrosis | |||
| Glomerular FPR2 Expression (relative units) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Renal Fibronectin (relative units) | 1.0 ± 0.15 | 3.2 ± 0.4 | 1.5 ± 0.2 |
| Renal Collagen IV (relative units) | 1.0 ± 0.2 | 2.8 ± 0.3 | 1.3 ± 0.18 |
| Data presented as mean ± SEM. Data extracted from a study on STZ-induced diabetic nephropathy in rats.[2] |
Efficacy of this compound in Mouse Models of Retinal Neovascularization
This compound has also been evaluated in mouse models of retinal neovascular diseases, demonstrating potent anti-angiogenic and anti-inflammatory properties.
Choroidal Neovascularization (CNV) Model
| Treatment Group | CNV Area (relative to control) |
| Vehicle | 100% |
| This compound (4 µg) | ~60% reduction (p < 0.01) |
| This compound (12 µg) | ~40% reduction (p < 0.001) |
| Data from a laser-induced choroidal neovascularization model in C57Bl6J mice.[3][4] |
Oxygen-Induced Retinopathy (OIR) Model
In a mouse model of oxygen-induced retinopathy, this compound was shown to normalize the blood-retinal barrier more effectively than aflibercept or bevacizumab, two standard anti-VEGF therapies.[3] Systemic subcutaneous administration of this compound also effectively reduced iris neovascularization.[5]
| Treatment Group | Effect on Blood-Retinal Barrier |
| Vehicle | Significant leakage |
| This compound | Normalized barrier function |
| Aflibercept | Less effective than this compound |
| Bevacizumab | Less effective than this compound |
| Qualitative comparison from an oxygen-induced retinopathy model in C57Bl/6 newborn mice.[3] |
Experimental Protocols
Rat Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy
Animal Model: Male Sprague-Dawley rats.[2]
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) (65 mg/kg) dissolved in citrate buffer. Control animals received citrate buffer alone. Diabetes was confirmed by measuring blood glucose levels.[2]
Treatment Protocol: Four weeks after STZ injection, rats were treated with this compound (UPARANT) administered subcutaneously at a dose of 20 mg/kg daily for four weeks.[2]
Efficacy Assessment:
-
Renal Function: 24-hour urinary albumin excretion was measured using ELISA. Serum creatinine levels were determined using a standard colorimetric assay.[2]
-
Gene and Protein Expression: Glomeruli were isolated to measure Formyl Peptide Receptor 2 (FPR2) mRNA levels by RT-qPCR. Renal tissue homogenates were used to quantify fibronectin and collagen IV protein levels by Western blot.[2]
Caption: Experimental workflow for the rat diabetic nephropathy model.
Mouse Model: Laser-Induced Choroidal Neovascularization (CNV)
Animal Model: 6- to 8-week-old C57Bl6J mice.[3][4]
Induction of CNV: Choroidal neovascularization was induced by laser photocoagulation.[3][4]
Treatment Protocol: Mice received intravitreal injections of this compound (UPARANT) at doses of 4 µg and 12 µg on days 4, 8, and 12 after CNV induction. Control animals received vehicle injections.[3]
Efficacy Assessment:
-
CNV Area: At day 15, mice were euthanized, and the area of choroidal neovascularization was evaluated using immunohistochemistry with CD31 antibodies to stain endothelial cells.[4]
Caption: Experimental workflow for the mouse choroidal neovascularization model.
Conclusion
The available preclinical data strongly suggest that this compound is a promising therapeutic agent with significant efficacy across different rodent species and disease models. In rats with diabetic nephropathy, this compound demonstrated potent renoprotective effects by improving renal function and reducing inflammation and fibrosis. In mouse models of retinal neovascularization, it effectively inhibited angiogenesis and vascular leakage. Although the disease models differ, the consistent anti-inflammatory and anti-angiogenic effects observed in both species underscore the potential of targeting the uPAR/FPR pathway. Further studies are warranted to directly compare the efficacy of this compound in a single disease model across both species to better understand its cross-species pharmacological profile and to facilitate its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting the urokinase‐type plasminogen activator receptor system recovers STZ‐induced diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Cenupatide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of cenupatide, a laboratory chemical. Adherence to these procedures is critical to ensure the safety of personnel and to mitigate environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not only a matter of regulatory compliance but also of environmental stewardship. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][3]
Summary of Key Safety Data
For quick reference, the following table summarizes the critical hazard information for this compound.
| Hazard Classification | GHS Code | Description | Precautionary Statement |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
Experimental Protocols for Disposal
The established and required method for the disposal of this compound, whether in solid form or in a solvent, is through an approved waste disposal plant.[1] The following step-by-step protocol must be followed:
-
Waste Identification and Segregation:
-
Container Management:
-
Use a suitable, leak-proof, and clearly labeled container for collecting this compound waste.[2] The container must be compatible with the chemical.
-
The container must be affixed with a "Hazardous Waste" label.[2] The label should clearly identify the contents as "this compound Waste."
-
Keep the waste container securely closed except when adding waste.[2]
-
-
Personal Protective Equipment (PPE):
-
When handling this compound waste, always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1]
-
-
Spill Management:
-
In the event of a spill, collect the spillage to prevent its release into the environment.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.[1]
-
Do not attempt to treat or neutralize this compound waste unless you are specifically trained and equipped to do so.
-
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
